Framycetin sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUARAINLGYMG-JGMIRXPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H52N6O25S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016143 | |
| Record name | Neomycin B, sulfate (1:3) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-30-9, 28002-70-2 | |
| Record name | Framycetin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neomycin B, sulfate (1:3) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Framycetin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Neomycin B sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAMYCETIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3720KZ4TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Framycetin Sulfate: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Framycetin sulfate is a broad-spectrum aminoglycoside antibiotic, a class of compounds known for their potent bactericidal activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its quantitative analysis via High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry are presented. Furthermore, this document summarizes its inhibitory activity against various enzymes and its antimicrobial spectrum through a compilation of Minimum Inhibitory Concentration (MIC) data. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antibiotic compounds.
Chemical Structure and Physicochemical Properties
This compound is the sulfate salt of framycetin, an aminoglycoside antibiotic derived from Streptomyces lavendulae. It is primarily composed of Neomycin B.[1] The chemical structure of framycetin consists of three aminosugar rings linked by glycosidic bonds.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;tris(sulfuric acid) | [2] |
| Molecular Formula | C₂₃H₅₂N₆O₂₅S₃ | |
| Molecular Weight | 908.88 g/mol | |
| CAS Number | 4146-30-9 | |
| Appearance | White to yellowish-white, hygroscopic powder | |
| Melting Point | >160°C (decomposes) | |
| Solubility | Freely soluble in water, very slightly soluble in alcohol, practically insoluble in acetone and ether. | |
| Specific Optical Rotation | +52.5° to +55.5° (dried substance) |
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The mechanism involves a high-affinity binding to the 30S ribosomal subunit.[2][3][4][5]
Key steps in the mechanism of action include:
-
Binding to the 30S Ribosomal Subunit: Framycetin specifically binds to the 16S rRNA component of the 30S subunit, particularly in the A-site, which is crucial for decoding mRNA.[3]
-
Interference with Protein Synthesis: This binding event disrupts the normal process of protein synthesis in several ways:
-
Inhibition of Initiation: It interferes with the formation of the initiation complex, preventing the start of translation.[3]
-
mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][3]
-
Inhibition of Translocation: It can block the movement of the ribosome along the mRNA molecule.
-
-
Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.
Inhibition of Ribozymes
This compound has also been shown to inhibit the activity of certain ribozymes, which are RNA molecules with catalytic activity. This inhibition is believed to occur through competition for essential divalent metal ion binding sites within the ribozyme's structure.[6]
Table 2: Inhibitory Activity of this compound against Ribozymes
| Ribozyme | Inhibition Constant (Kᵢ) | Reference |
| RNase P | 35 µM | [6] |
| Hammerhead Ribozyme | 13.5 µM | [6] |
Antimicrobial Spectrum
This compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 90 clinical isolates | 62.5 (for 88.9% of isolates) | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Varies (effective in wound dressing) | [7][8] |
| Escherichia coli | Enteric isolates from pigs | Resistance induced by prophylactic use | [1] |
Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This method is suitable for the determination of this compound in bulk drug and pharmaceutical formulations.[9]
Methodology:
-
Chromatographic System:
-
Column: Polaris C18 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase: 170 mM trifluoroacetic acid (TFA) in water
-
Flow Rate: 0.2 mL/min
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
Further dilute the stock solution with the mobile phase to achieve a suitable concentration for analysis.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared sample solution onto the column.
-
Monitor the eluent using the ELSD.
-
Quantify the amount of this compound by comparing the peak area with that of a standard of known concentration.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Stability Indicating Assay
This HPTLC method can be used to separate this compound from its degradation products, making it suitable for stability studies.
Methodology:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ aluminum plates
-
Mobile Phase: Acetonitrile : Methanol : Water (7.5 : 0.5 : 2 v/v/v)
-
Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
For degradation studies, subject the stock solution to stress conditions (e.g., acid, base, oxidation, heat, light).
-
-
Procedure:
-
Apply the sample and standard solutions as spots on the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Visualize the spots under UV light and/or by derivatization with a suitable reagent.
-
Quantify the spots using a densitometer.
-
UV-Visible Spectrophotometry for Quantitative Estimation
A simple and cost-effective method for the quantification of this compound in pharmaceutical preparations.[10]
Methodology:
-
Reagents:
-
Procedure:
-
Prepare a standard solution of this compound and a sample solution of the formulation to be tested in water.
-
Place the standard, sample, and blank solutions in a water bath at 70-80°C for 15 minutes.[10]
-
Cool the solutions to room temperature and bring to a final volume with water.[10]
-
Measure the absorbance of the standard and sample solutions against the blank solution at 564 nm using a UV-Visible spectrophotometer.[10]
-
Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method to determine the antimicrobial susceptibility of bacteria to an antibiotic.
Methodology:
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound stock solution
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plate at the optimal temperature for the growth of the bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
-
Conclusion
This compound remains a clinically relevant aminoglycoside antibiotic with a well-characterized mechanism of action. This guide provides a consolidated resource of its chemical and physical properties, alongside detailed methodologies for its analysis and evaluation of its antimicrobial efficacy. The presented protocols and data are intended to support further research and development in the field of antibacterial agents.
References
- 1. The induction, persistence and loss of framycetin sulphate resistance in enteric E coli of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mycigient | 1405-10-3 | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mnkjournals.com [mnkjournals.com]
- 8. International Journal of Latest Research in Science and Technology | IN - VITRO ANTIMICROBIAL ACTIVITY OF FRAMYCETIN AND PARAFFIN WOUNDDRESSING TO METHICILLIN-RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ANDPSEUDOMONAS AERUGINOSA [mnkjournals.com]
- 9. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicopublication.com [medicopublication.com]
The Biological Activity of Framycetin Sulfate in Prokaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Framycetin sulfate, an aminoglycoside antibiotic, exerts its potent bactericidal activity primarily through the inhibition of protein synthesis in prokaryotes. This in-depth technical guide elucidates the core biological activities of this compound, including its mechanism of action, antimicrobial spectrum, and the molecular basis of bacterial resistance. Detailed experimental protocols for assessing its activity and mandatory visualizations of key pathways are provided to support researchers and drug development professionals in the fields of microbiology and infectious diseases.
Introduction
Framycetin, a component of the neomycin complex, is a broad-spectrum aminoglycoside antibiotic used topically for the treatment of various bacterial infections.[1][2] Its efficacy stems from its ability to disrupt essential cellular processes in prokaryotes, leading to cell death. Understanding the precise molecular interactions and the landscape of resistance is crucial for its continued therapeutic application and for the development of novel antimicrobial strategies. This guide provides a comprehensive overview of the biological activity of this compound in prokaryotic organisms.
Mechanism of Action
This compound's primary mechanism of action is the irreversible binding to the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery.[2][3][4] This interaction disrupts the translation process in several ways:
-
Interference with Initiation Complex Formation: Framycetin binding can hinder the proper assembly of the ribosome, mRNA, and initiator tRNA, thereby preventing the initiation of protein synthesis.
-
Codon Misreading: The binding of framycetin to the A-site of the 16S rRNA within the 30S subunit induces a conformational change that leads to the misreading of the mRNA codon by the aminoacyl-tRNA.[3][5] This results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of non-functional or toxic proteins.[2]
-
Inhibition of Translocation: Framycetin can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting peptide chain elongation.
This multi-faceted disruption of protein synthesis ultimately leads to bacterial cell death, classifying framycetin as a bactericidal agent.[1][2]
Mechanism of action of this compound.
Antimicrobial Spectrum and Quantitative Data
Framycetin exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][6] It is particularly effective against pyogenic organisms such as Staphylococcus aureus and has demonstrated activity against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][6] However, it is not active against fungi, viruses, and most anaerobic bacteria.[5]
Quantitative data on the in vitro activity of this compound, specifically Minimum Inhibitory Concentration (MIC) values, are not extensively available in publicly accessible literature for a wide range of clinical isolates. The available data are summarized in the table below.
| Prokaryotic Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Comments | Reference(s) |
| Pseudomonas aeruginosa | 90 | - | - | - | 88.9% of isolates inhibited by 62.5 μg/mL. | [7] |
| Staphylococcus spp. | - | ≤2/1 - >16/8 | - | - | Susceptibility criteria for a combination of penicillin and framycetin (2:1 wt/wt). | |
| Escherichia coli | - | ≤8/4 - ≥32/16 | - | - | Susceptibility criteria for a combination of penicillin and framycetin (2:1 wt/wt). |
Note: The data for Staphylococcus spp. and Escherichia coli are for a combination product and should be interpreted with caution for this compound alone. The lack of standardized breakpoints for this compound in major international guidelines (e.g., CLSI, EUCAST) contributes to the scarcity of comparable quantitative data.
Mechanisms of Resistance
Bacterial resistance to framycetin, as with other aminoglycosides, can be acquired through several mechanisms:
-
Enzymatic Modification: This is the most prevalent mechanism of aminoglycoside resistance. Bacteria can acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. The main classes of AMEs are:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the framycetin molecule.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.
-
-
Ribosomal Modification: Alterations in the ribosomal target can reduce the binding affinity of framycetin. This is often achieved through:
-
16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases can lead to the methylation of specific nucleotides in the A-site of the 16S rRNA, sterically hindering the binding of framycetin. This mechanism can confer high-level resistance to a broad range of aminoglycosides.
-
-
Efflux Pumps: Bacteria can utilize efflux pumps to actively transport framycetin out of the cell, thereby reducing its intracellular concentration to sub-inhibitory levels. The MexXY-OprM efflux pump in Pseudomonas aeruginosa is known to contribute to aminoglycoside resistance.
Overview of Framycetin resistance mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
This is a widely used method for determining the MIC of an antibiotic.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Prepare and Add Inoculum:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Workflow for Broth Microdilution MIC Assay.
Conclusion
This compound remains a clinically relevant topical antibiotic due to its potent bactericidal activity against a broad range of prokaryotic pathogens. Its mechanism of action, centered on the disruption of ribosomal function and protein synthesis, provides a robust basis for its antimicrobial efficacy. However, the emergence and dissemination of resistance, primarily through enzymatic modification, ribosomal target alteration, and efflux mechanisms, pose a continuous challenge. A deeper understanding of these resistance pathways at a molecular level is essential for the development of strategies to circumvent resistance and prolong the therapeutic lifespan of this and other aminoglycoside antibiotics. The standardized methodologies presented in this guide are fundamental for the continued surveillance of framycetin's activity and for the evaluation of novel antimicrobial agents. Further research is warranted to establish standardized interpretive criteria for this compound susceptibility testing to aid in clinical decision-making and to explore its potential in combination therapies.
References
- 1. In vitro antimicrobial susceptibility of Staphylococcus aureus strains from dairy herds in KwaZulu-Natal [scielo.org.za]
- 2. idexx.com [idexx.com]
- 3. [Microbial sensitivity spectrum of framycetin. Comparison with the 1972 to 1993 resistance status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of bovine mastitis pathogens to a combination of penicillin and framycetin: development of interpretive criteria for testing by broth microdilution and disk diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of “Old” and “New” Antimicrobials against the Klebsiella pneumoniae Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Siege: A Technical Guide to Framycetin Sulfate's Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Framycetin sulfate, a member of the aminoglycoside class of antibiotics, exerts its potent bactericidal activity by targeting the intricate machinery of protein synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning framycetin's role as a translational inhibitor. We will dissect its interaction with the bacterial ribosome, detail the downstream consequences for peptide elongation, and present quantitative data on its inhibitory activity. Furthermore, this guide furnishes detailed protocols for key experimental assays used to investigate these interactions, supplemented by visual diagrams to elucidate complex pathways and workflows.
Introduction: The Aminoglycoside Arsenal
Framycetin, chemically identified as Neomycin B, is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces fradiae.[1] Like other aminoglycosides, its efficacy stems from its ability to disrupt the synthesis of proteins essential for bacterial survival, ultimately leading to cell death.[1] These antibiotics are characterized by aminosugars linked by glycosidic bonds and are pivotal in treating various bacterial infections.[1] Their primary molecular target is the bacterial ribosome, a critical complex for translating genetic code into functional proteins.[1]
The Target: The Bacterial 30S Ribosomal Subunit
The bacterial 70S ribosome, composed of a large 50S and a small 30S subunit, is the central hub of protein synthesis. This compound specifically binds to the 30S ribosomal subunit, which plays a crucial role in decoding the messenger RNA (mRNA) template.[1]
The primary binding site for framycetin and other related aminoglycosides is the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), a major component of the 30S subunit.[2][3] This interaction specifically involves a highly conserved region of the 16S rRNA known as helix 44 (h44).[4] Binding of the antibiotic to this site induces a distinct conformational change in the decoding center, forcing two key adenine residues (A1492 and A1493) to flip out from the helix.[4] This structural rearrangement is the linchpin of framycetin's inhibitory action.
Mechanism of Inhibition: A Multi-pronged Attack
Framycetin's binding to the 30S A-site triggers a cascade of disruptive events in the translation process, leading to a multifaceted inhibition of protein synthesis.
-
Induction of mRNA Misreading: The conformational change induced by framycetin binding significantly lowers the accuracy of the decoding process.[4] It allows for the promiscuous binding of near-cognate aminoacyl-tRNAs (AA-tRNAs) to the A-site, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[4] This synthesis of aberrant, non-functional, or toxic proteins disrupts cellular homeostasis and contributes to the bactericidal effect.[5]
-
Inhibition of Translocation: The stable binding of framycetin to the A-site can physically hamper the movement of the ribosome along the mRNA transcript, a process known as translocation. This steric hindrance slows or stalls the elongation phase of protein synthesis.
-
Interference with Initiation Complex Formation: Framycetin can also disrupt the assembly of the initiation complex, a critical first step where the mRNA and the initiator fMet-tRNA bind to the 30S subunit. This interference effectively prevents the start of protein synthesis.
-
Premature Termination: The culmination of mRNA misreading and ribosomal stalling can lead to the premature termination of translation, resulting in truncated, non-functional proteins.
Below is a diagram illustrating the core mechanism of action.
Quantitative Analysis of Inhibition
| Target Molecule | Inhibition Constant (Ki) | Reference |
| RNase P RNA | 35 µM | [3][6] |
| Hammerhead Ribozyme | 13.5 µM | [3][6] |
Note: These Ki values demonstrate framycetin's ability to bind potently to functional RNA molecules, including the catalytic core of ribozymes. This supports its mechanism of targeting the functional rRNA of the ribosome.
Key Experimental Protocols
The study of ribosome-targeting antibiotics relies on a suite of specialized biochemical and biophysical assays. Detailed below are methodologies for three critical experimental approaches.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a reconstituted cell-free system.
Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound.
Materials:
-
High-purity, active 70S ribosomes from E. coli.
-
A complete set of purified translation factors (IF1, IF2, IF3, EF-Tu, EF-Ts, EF-G).
-
Bulk tRNA and specific aminoacyl-tRNA synthetases.
-
Amino acid mixture.
-
mRNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP).
-
Energy regeneration system: Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Myokinase (MK), ATP, GTP.
-
HEPES-Polymix buffer (e.g., 5 mM HEPES pH 7.5, 95 mM KCl, 5 mM NH4Cl, 5 mM Mg(OAc)2, 8 mM Putrescine, 0.5 mM CaCl2, 1 mM Spermidine, 1 mM DTT).[4]
-
This compound stock solution.
-
Fluorescence plate reader or equipment for detecting the reporter protein.
Protocol:
-
Prepare the Reconstituted System: In a microcentrifuge tube on ice, combine the HEPES-Polymix buffer, energy regeneration components, amino acids, tRNAs, aminoacyl-tRNA synthetases, and translation factors.[4]
-
Add Ribosomes and Inhibitor: Add the 70S ribosomes to the reaction mixture to a final concentration of ~1 µM.[4] Aliquot the mixture into wells of a microplate. Add this compound to achieve a range of final concentrations (e.g., 0-10 µM), including a no-inhibitor control.
-
Initiate Translation: Start the reaction by adding the GFP mRNA template to each well.[4]
-
Incubation: Incubate the plate at 37°C.[4]
-
Data Acquisition: Monitor the synthesis of GFP over time (e.g., 60-90 minutes) by measuring fluorescence at appropriate excitation/emission wavelengths.
-
Analysis: Plot the rate of protein synthesis (or total protein produced) as a function of framycetin concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces protein synthesis by 50%).
Ribosome Toeprinting Assay
This primer extension inhibition assay is used to identify the precise location on an mRNA where a ribosome is stalled by an antibiotic.
Objective: To map the framycetin-induced ribosome stalling sites on a specific mRNA template.
Materials:
-
Cell-free coupled transcription-translation system (e.g., PURExpress kit).
-
Linear DNA template containing a T7 promoter followed by the gene of interest.
-
A 5'-radiolabeled or fluorescently-labeled DNA primer complementary to a region downstream of the anticipated stall sites.
-
Reverse transcriptase (e.g., SuperScript III).
-
dNTPs.
-
This compound stock solution.
-
Urea-polyacrylamide gel electrophoresis (PAGE) equipment.
Protocol:
-
Set up Translation Reaction: In a small volume, combine the cell-free translation system components with the DNA template. Add this compound at a concentration known to inhibit translation (e.g., 50-100 µM). Include a no-inhibitor control.
-
Incubate: Allow the translation reaction to proceed at 37°C for a set time (e.g., 15-30 minutes) to allow ribosomes to stall.
-
Primer Annealing: Add the labeled primer to the reaction mixture. Heat to 65°C for 5 minutes, then cool slowly to anneal the primer to the mRNA within the ribosome-mRNA complexes.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to the mixture. Incubate at 37°C for 1 hour to allow the synthesis of cDNA.[7] The reverse transcriptase will proceed until it encounters the leading edge of the stalled ribosome, at which point it will dissociate.
-
Analysis: Stop the reaction and purify the cDNA products. Analyze the cDNA fragments by denaturing urea-PAGE alongside a sequencing ladder generated from the same DNA template. The appearance of a specific band in the framycetin-treated lane that is absent or reduced in the control lane indicates a ribosome stall site, or "toeprint". The position of the band relative to the sequencing ladder reveals the precise nucleotide position of the stall.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamics of binding interactions, providing data on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic parameters of this compound binding to the 30S ribosomal subunit.
Materials:
-
Isothermal titration calorimeter.
-
Purified and concentrated 30S ribosomal subunits (e.g., 5-50 µM).
-
This compound solution (e.g., 50-500 µM, at least 10x the concentration of the ribosome solution).
-
Identical, thoroughly degassed buffer for both the ribosome and framycetin solutions. Mismatched buffers can create large heats of dilution, masking the binding signal.[8]
Protocol:
-
Sample Preparation: Dialyze both the 30S subunit solution and the framycetin solution extensively against the same buffer to ensure they are perfectly matched.[8] Degas both solutions immediately before the experiment.
-
Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C or 37°C). Load the 30S subunit solution into the sample cell (~300 µL) and the framycetin solution into the injection syringe (~100 µL).[8]
-
Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the framycetin solution into the sample cell containing the 30S subunits. The instrument will measure the minute heat changes that occur upon each injection as the binding reaction takes place.
-
Data Analysis: The raw data appears as a series of heat-release peaks for each injection. Integrating these peaks yields a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to target.
-
Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
The workflow for a typical inhibition study is outlined below.
Conclusion and Future Directions
This compound employs a sophisticated, multi-faceted strategy to inhibit bacterial protein synthesis. By binding to a critical functional center of the 30S ribosomal subunit, it corrupts the fidelity of translation and impedes the progression of the ribosome, leading to the production of faulty proteins and ultimately, cell death. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuances of this interaction and to screen for novel translational inhibitors. A deeper understanding of these mechanisms at a molecular level is crucial for overcoming the challenge of antibiotic resistance and for the structure-based design of next-generation antimicrobial agents that can effectively target the bacterial ribosome.
References
- 1. Mycigient | 1405-10-3 | Benchchem [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Spectroscopic Analysis of Framycetin Sulfate: An In-depth Technical Guide for Identification
Introduction
Framycetin sulfate is an aminoglycoside antibiotic, primarily consisting of Neomycin B sulfate. It is widely used in topical preparations for its broad-spectrum antibacterial activity. The accurate and unambiguous identification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the identification of this compound, intended for researchers, scientists, and drug development professionals. The guide details the principles, experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis) Spectrophotometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Identification Workflow
The identification of this compound is a multi-step process that typically begins with simpler, more accessible spectroscopic techniques and progresses to more definitive, structure-elucidating methods. The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Identification of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a valuable technique for the initial characterization and quantitative analysis of this compound. As this compound lacks a strong chromophore, direct UV analysis shows limited absorbance. However, a spectrophotometric method involving a colorimetric reaction can be employed for its identification and quantification.[1]
Data Presentation: UV-Vis Spectral Data
| Parameter | Value | Reference |
| Absorption Maximum (Direct) | ~252 nm, ~255 nm, ~258 nm | [1][2] |
| Absorption Maximum (after derivatization) | 401 nm, 564 nm | [3] |
Experimental Protocol: Spectrophotometric Identification
This protocol is based on a colorimetric reaction that produces a colored complex with a distinct absorption maximum in the visible region.[1]
-
Standard Solution Preparation: A working standard solution of this compound (e.g., 0.5 mg/mL) is prepared in purified water.[1]
-
Test Solution Preparation: A solution of the sample to be analyzed is prepared at the same concentration as the standard solution.[1]
-
Blank Solution Preparation: A blank solution is prepared using the same solvent and reagents as the test and standard solutions, but without the analyte.[1]
-
Reaction Development: The test, standard, and blank solutions are treated with a suitable colorimetric reagent (e.g., ninhydrin) and heated in a water bath at 70-80°C for a specified time (e.g., 15 minutes) to allow for color development.[1]
-
Spectrophotometric Measurement: After cooling to room temperature, the volume of each solution is adjusted with water. The absorbance of the test and standard solutions is measured against the blank solution at the wavelength of maximum absorbance (e.g., 564 nm) using a suitable spectrophotometer.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique "fingerprint" that can be used for its identification by comparing it with the spectrum of a reference standard. The spectrum of Neomycin sulfate, the major component of this compound, is available in the NIST Chemistry WebBook.[4]
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for this compound based on the known functional groups present in its structure (hydroxyl, amine, ether, and sulfate groups).
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3600 - 3200 (broad) | O-H and N-H | Stretching |
| 3000 - 2800 | C-H | Stretching |
| ~1630 | N-H | Bending (primary amines) |
| ~1460 | C-H | Bending |
| ~1100 (broad) | C-O and S=O | Stretching (ether and sulfate) |
| ~1040 | C-O | Stretching (alcohols) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is compared with a reference spectrum of this compound. The presence of characteristic absorption bands corresponding to the functional groups of the molecule confirms its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. As this compound is primarily Neomycin B sulfate, the NMR data for Neomycin B is presented here.[5][6]
Data Presentation: Predicted ¹H NMR Spectral Data for Neomycin B
The ¹H NMR spectrum of Neomycin B is complex due to the presence of many overlapping signals from the sugar moieties. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms.
| Proton | Predicted Chemical Shift (ppm) |
| Anomeric Protons | 5.0 - 5.5 |
| Sugar Ring Protons | 3.0 - 4.5 |
| Methylene Protons (CH₂) | 2.5 - 3.5 |
Data Presentation: Predicted ¹³C NMR Spectral Data for Neomycin B
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Anomeric Carbons | 95 - 110 |
| Carbons bonded to Oxygen/Nitrogen | 50 - 85 |
| Methylene Carbons (CH₂) | 30 - 50 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O), as it is freely soluble in water.[5]
-
Spectrum Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants (for ¹H NMR), and number of signals in the spectra are analyzed and compared with reference data for Neomycin B to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly useful for the analysis of large, polar molecules like this compound, providing information on its molecular weight and fragmentation pattern.[7]
Data Presentation: Expected ESI-MS/MS Fragmentation of Neomycin B
The fragmentation of Neomycin B in ESI-MS/MS typically involves the cleavage of glycosidic bonds and losses of water and ammonia from the protonated molecule.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 615.3 | [M+H]⁺ (Protonated Neomycin B) |
| 454.2 | Loss of one aminosugar ring |
| 323.2 | Neamine fragment |
| 162.1 | Fragment from aminosugar ring |
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer, where it is ionized.
-
Mass Analysis: The protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in the collision cell.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum. The fragmentation pattern is then compared with known data for Neomycin B.[7]
Pharmacopoeial Identification Method
The European Pharmacopoeia specifies an identification test for this compound based on High-Performance Liquid Chromatography (HPLC).[5]
Experimental Protocol: HPLC Identification
-
Test Solution: A solution of the substance to be examined is prepared in the mobile phase.[5]
-
Reference Solution: A solution of this compound reference standard is prepared in the mobile phase.[5]
-
Chromatographic System: A suitable HPLC system equipped with a pulsed amperometric detector and a specific column (e.g., base-deactivated octadecylsilyl silica gel) is used. The mobile phase is a buffered aqueous solution.[5]
-
Analysis: The test and reference solutions are injected into the chromatograph.
-
Identification: The principal peak in the chromatogram obtained with the test solution should have a similar retention time to the principal peak in the chromatogram obtained with the reference solution.[5]
The spectroscopic analysis of this compound is a multifaceted approach that combines various techniques to ensure its accurate identification. UV-Vis spectrophotometry and IR spectroscopy serve as valuable initial screening tools, while NMR and Mass Spectrometry provide definitive structural confirmation. The official pharmacopoeial method, typically HPLC, is used for final confirmation of identity and purity. By employing this comprehensive suite of spectroscopic methods, researchers and drug development professionals can confidently verify the identity and quality of this compound, contributing to the development of safe and effective pharmaceutical products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medicopublication.com [medicopublication.com]
- 4. Neomycin sulfate (more than 75% b form) [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Microbiological Assay of Framycetin Sulfate Using Bacillus subtilis
Introduction
Framycetin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] It functions by inhibiting protein synthesis in susceptible bacteria.[2][3] The potency of this compound, like other antibiotics, is critical for ensuring its therapeutic efficacy. The microbiological assay, particularly the cylinder-plate or cup-plate method, is a widely used and reliable technique for determining the potency of antibiotics.[4] This method relies on the principle that the size of the zone of growth inhibition of a susceptible microorganism is proportional to the concentration of the antibiotic diffusing through an agar medium.[5][6] Bacillus subtilis (commonly strain ATCC 6633) is a frequently used test organism for the assay of this compound.[7][8]
These application notes provide a detailed protocol for determining the potency of this compound using the cylinder-plate microbiological assay with Bacillus subtilis as the test organism.
Mechanism of Action
Framycetin is an aminoglycoside antibiotic that exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of the bacterial ribosome.[2][3] This binding interferes with the initiation complex, causes misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[2] The resulting non-functional or toxic proteins, coupled with the disruption of the cell membrane, ultimately lead to bacterial cell death. This inhibition of protein synthesis and subsequent cell death around the antibiotic source is visualized as a clear "zone of inhibition" in the agar diffusion assay.
Caption: Mechanism of this compound inhibiting Bacillus subtilis growth.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (CRS)[9]
-
This compound sample to be tested
-
Bacillus subtilis ATCC 6633
-
Antibiotic Assay Medium (e.g., Medium No. 5 or Medium E)[7][8]
-
Sterile Purified Water
-
Sterile Phosphate Buffers[10]
-
Sterile Saline Solution
-
Petri dishes (20 x 100 mm, flat-bottomed)[5]
-
Assay cylinders (stainless steel or porcelain, 8 mm OD, 6 mm ID, 10 mm length)[5]
-
Sterile pipettes and tips
-
Incubator (32-37°C)[11]
-
Calipers or an automated zone reader[6]
Preparation of Media
A suitable medium, such as Antibiotic Assay Medium E, is recommended for the microbiological assay of this compound.[8][12] The medium should have a pH of approximately 7.9 ± 0.2 to ensure optimal growth conditions for Bacillus subtilis.[7][12]
| Ingredient | Amount per Liter | Purpose |
| Peptone | Varies | Provides nitrogenous compounds, amino acids, and essential nutrients.[8] |
| Meat/Beef Extract | Varies | Source of vitamins, minerals, and growth factors.[13] |
| Yeast Extract | Varies | Source of B-complex vitamins.[13] |
| Dextrose (Glucose) | Varies | Carbon source for energy and growth.[13] |
| Agar | ~15 g/L | Solidifying agent for the medium.[12] |
| Dipotassium Phosphate (K₂HPO₄) | Varies | Buffering agent to maintain pH.[8] |
| Final pH | 7.9 ± 0.2 | Optimal for Bacillus subtilis growth and antibiotic diffusion.[7] |
Protocol:
-
Suspend the specified amount of dehydrated medium powder in one liter of purified water.[12]
-
Heat to boiling with frequent agitation to completely dissolve the medium.[5]
-
Sterilize by autoclaving at 121°C for 15 minutes.[12]
-
Allow the medium to cool to 45-50°C before pouring plates.
Preparation of Bacillus subtilis Inoculum (Spore Suspension)
A stable spore suspension is crucial for reproducible results.
-
Inoculate Bacillus subtilis onto a suitable agar slant (e.g., Antibiotic Medium No. 1 with manganese sulfate) and incubate at 35-37°C for one week to encourage sporulation.[7][8]
-
Wash the resulting spore growth from the agar surface using sterile purified water.
-
Heat the collected spore suspension at 65°C for 30 minutes to eliminate vegetative cells.[7][8]
-
Wash the spores three times with sterile purified water by centrifugation and resuspension.
-
After the final wash, resuspend the spores in sterile purified water and dilute to the optimal concentration. This concentration is determined empirically to yield zones of inhibition that are sharp and well-defined.
Preparation of Standard and Sample Solutions
-
Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in a suitable solvent (typically sterile phosphate buffer) to create a stock solution of known concentration.[10]
-
Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions in sterile phosphate buffer to create a standard curve. A typical range might include a median concentration and two concentrations above and two below.
-
Sample Solution: Prepare the test sample in the same manner as the reference standard to achieve an estimated concentration similar to the median dose of the standard curve.[6]
| Solution Type | Example Concentration (µg/mL) | Purpose |
| Standard 1 (S1) | 0.25 | Low point of the standard curve |
| Standard 2 (S2) | 0.5 | |
| Standard 3 (S3) | 1.0 | Median dose / Reference point |
| Standard 4 (S4) | 2.0 | |
| Standard 5 (S5) | 4.0 | High point of the standard curve |
| Test Sample (T1) | ~1.0 | To be compared against the standard curve for potency |
Cylinder-Plate Assay Procedure
The cylinder-plate assay is based on the diffusion of the antibiotic through the agar.[4]
-
Base Layer: Dispense a precise volume (e.g., 21 mL) of sterile, molten antibiotic assay medium into each Petri dish on a level surface. Allow it to solidify completely.[5]
-
Seed Layer: Add the standardized Bacillus subtilis inoculum to a smaller volume of molten agar (e.g., 4 mL) held at 45-50°C. Mix gently and pour this "seed layer" evenly over the solidified base layer.[5][8]
-
Cylinder Placement: Once the seed layer has solidified, place 4 to 6 sterile assay cylinders on the agar surface, spaced evenly.[8]
-
Application: Carefully pipette a fixed volume of each standard and sample solution into separate cylinders. Each concentration should be tested in triplicate on different plates.
-
Incubation: Incubate the plates at 32-37°C for 16 to 20 hours.[11]
Caption: Workflow for the cylinder-plate microbiological assay.
Data Analysis and Potency Calculation
-
Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers or an automated zone reader.[6]
-
Standard Curve: Plot the average zone diameter (or squared zone diameter) for each standard concentration against the logarithm of the concentration. Perform a linear regression to obtain the standard curve and the correlation coefficient (r²), which should be close to 1.0 for a valid assay.
-
Potency Calculation: Use the regression equation from the standard curve to determine the concentration of this compound in the test sample based on its average zone of inhibition. The potency is then calculated using a formula that compares the sample's derived concentration to the known concentration of the reference standard.[6]
References
- 1. The Use of Soframycin (Framycetin Sulphate) for Intestinal Sterilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Framycetin-sulphate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grosseron.com [grosseron.com]
- 6. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 7. micromasterlab.com [micromasterlab.com]
- 8. micromasterlab.com [micromasterlab.com]
- 9. edqm.eu [edqm.eu]
- 10. uspnf.com [uspnf.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. himedialabs.com [himedialabs.com]
- 13. exodocientifica.com.br [exodocientifica.com.br]
Preparation of Framycetin Sulfate Selective Agar Medium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and quality control of Framycetin Sulfate Selective Agar, a medium designed for the selective isolation and cultivation of bacteria based on their resistance to the aminoglycoside antibiotic, Framycetin.
Introduction
Framycetin is a broad-spectrum aminoglycoside antibiotic that inhibits protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit. This action disrupts the translation process, leading to the production of non-functional proteins and ultimately, bacterial cell death. This compound Selective Agar leverages this mechanism to inhibit the growth of susceptible Gram-positive and Gram-negative bacteria, while allowing for the growth of resistant strains. This medium is a valuable tool in clinical microbiology, infectious disease research, and the study of antibiotic resistance mechanisms.
Principle of the Medium
The selective action of this medium is based on the presence of this compound. Bacteria that are susceptible to Framycetin will be unable to grow, while resistant bacteria will form colonies. The basal medium, Mueller-Hinton Agar (MHA), provides a rich nutrient base that supports the growth of a wide variety of non-fastidious bacteria. MHA is the recommended medium for routine antibiotic susceptibility testing due to its batch-to-batch reproducibility and low concentration of inhibitors that might interfere with antibiotic activity.
Applications
-
Selective isolation of Framycetin-resistant bacteria from mixed microbial populations.
-
Screening for aminoglycoside resistance in clinical and environmental isolates.
-
Quality control of pharmaceutical preparations containing Framycetin.
-
Research on the mechanisms of aminoglycoside resistance.
Composition and Preparation
Basal Medium: Mueller-Hinton Agar (MHA)
The composition of the basal Mueller-Hinton Agar is detailed in Table 1.
Table 1: Composition of Mueller-Hinton Agar
| Component | Concentration (g/L) |
| Beef Extract | 2.0 |
| Acid Hydrolysate of Casein | 17.5 |
| Starch | 1.5 |
| Agar | 17.0 |
| Final pH | 7.3 ± 0.1 at 25°C |
Selective Agent: this compound
A stock solution of this compound should be prepared and filter-sterilized before being added to the autoclaved and cooled basal medium.
Table 2: Preparation of this compound Stock Solution
| Component | Concentration |
| This compound | 10 mg/mL |
| Solvent | Deionized Water |
| Sterilization | 0.22 µm Filter |
Recommended Working Concentration
For general selective purposes, a final concentration of 25 µg/mL of this compound in the Mueller-Hinton Agar is recommended as a starting point. The optimal concentration may vary depending on the specific bacterial species being selected and should be determined empirically.
Experimental Protocols
Preparation of this compound Selective Agar Plates
-
Prepare the Basal Medium:
-
Suspend 38 g of Mueller-Hinton Agar powder in 1 L of deionized water.
-
Heat with frequent agitation and bring to a boil to dissolve the powder completely.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Cool the Medium:
-
After autoclaving, cool the medium to 45-50°C in a water bath. It is crucial not to add the antibiotic to the medium when it is too hot, as this can cause degradation of the this compound.
-
-
Aseptically Add this compound:
-
Prepare a 10 mg/mL stock solution of this compound in deionized water and sterilize it by passing it through a 0.22 µm syringe filter.
-
To achieve a final concentration of 25 µg/mL, add 2.5 mL of the 10 mg/mL filter-sterilized this compound stock solution to the 1 L of cooled Mueller-Hinton Agar.
-
Swirl the flask gently to ensure thorough mixing of the antibiotic without introducing air bubbles.
-
-
Pour the Plates:
-
Pour approximately 20-25 mL of the this compound Selective Agar into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
Once solidified, invert the plates and store them at 2-8°C until use. The plates should ideally be used within one to two weeks of preparation.
-
Quality Control
Quality control is essential to ensure the performance of the prepared this compound Selective Agar. This involves testing the medium with known susceptible and resistant bacterial strains.
Table 3: Quality Control Organisms and Expected Results
| Organism | ATCC Number | Expected Result on Framycetin Selective Agar (25 µg/mL) |
| Escherichia coli (Susceptible) | 25922 | No growth |
| Staphylococcus aureus (Susceptible) | 25923 | No growth |
| Pseudomonas aeruginosa (Susceptible) | 27853 | No growth |
| Enterococcus faecalis (Resistant) | 51299 | Growth |
Procedure for Quality Control:
-
Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of each quality control strain.
-
Streak a loopful of each inoculum onto a separate sector of a this compound Selective Agar plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Observe the plates for growth or inhibition and compare the results with the expected outcomes listed in Table 3.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in bacteria.
Experimental Workflow for Preparation of this compound Selective Agar
Caption: Workflow for preparing this compound selective agar.
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No growth of resistant control strain | Inactive this compound. | Prepare a fresh stock solution of this compound. Ensure the agar was sufficiently cooled before adding the antibiotic. |
| Incorrect concentration of this compound. | Verify calculations and the dilution of the stock solution. | |
| Growth of susceptible control strain | Inactive this compound. | Prepare a fresh stock solution of this compound. |
| Insufficient concentration of this compound. | Verify calculations and the dilution of the stock solution. Consider preparing a new batch of medium with a higher concentration of the antibiotic. | |
| Contamination of the control strain culture. | Re-streak the control strain from a stock culture to obtain a pure culture. | |
| Poor or inconsistent growth | The basal medium was not prepared correctly. | Ensure all components of the Mueller-Hinton Agar were weighed and dissolved properly. Check the final pH of the medium. |
| The inoculum of the test organism was not standardized. | Use a spectrophotometer or a McFarland standard to prepare a standardized inoculum. | |
| Contamination of plates | Non-aseptic technique during preparation or pouring. | Review and adhere to strict aseptic techniques. Prepare the medium in a clean environment (e.g., a laminar flow hood). |
| Contaminated water or glassware. | Use sterile, deionized water and properly sterilized glassware. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals and microbial cultures.
-
This compound is a potential sensitizer; avoid inhalation of the powder and contact with skin and eyes.
-
All microbial cultures should be handled as potential pathogens.
-
Decontaminate all work surfaces and dispose of all contaminated materials according to institutional guidelines.
High-Performance Liquid Chromatography (HPLC) for Framycetin Sulfate Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Framycetin sulfate is an aminoglycoside antibiotic, a component of neomycin, effective against a wide range of gram-negative bacteria. Its analysis by High-Performance Liquid Chromatography (HPLC) is challenging due to the lack of a significant UV-absorbing chromophore. This necessitates the use of alternative detection methods or pre-column derivatization. This document provides detailed application notes and protocols for three common HPLC methods for the analysis of this compound:
-
HPLC with Pulsed Amperometric Detection (PAD) as per the European Pharmacopoeia.
-
HPLC with Evaporative Light Scattering Detection (ELSD) .
-
HPLC with UV Detection following Pre-column Derivatization .
These methods are suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Method 1: HPLC with Pulsed Amperometric Detection (PAD)
This method is based on the European Pharmacopoeia (EP) monograph for Neomycin and Framycetin analysis and is suitable for the determination of this compound and its related substances.[1][2]
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 2% Trifluoroacetic Acid and 8 mL/L of 50% carbonate-free Sodium Hydroxide solution in water. The pH can be adjusted to optimize resolution.[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Post-Column Reagent | 0.5 M Sodium Hydroxide |
| Post-Column Flow Rate | 0.5 mL/min |
| Detector | Pulsed Amperometric Detector (PAD) with a gold working electrode |
2. Pulsed Amperometric Detector (PAD) Waveform:
A typical PAD waveform for aminoglycoside analysis involves a three-step potential waveform for detection, oxidation, and reduction of the gold electrode surface. The exact potentials and durations should be optimized for the specific instrument.
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution containing 20 mL of trifluoroacetic acid per liter of water. Add 8 mL of a 50% (w/w) carbonate-free sodium hydroxide solution per liter of the acidic solution. The pH of the mobile phase can be adjusted to optimize the separation, for instance, a change from pH 1.18 to 1.21 can significantly alter the resolution.[1]
-
Post-Column Reagent: Prepare a 0.5 M sodium hydroxide solution.
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Further dilute to obtain working standard solutions of appropriate concentrations (e.g., 75 µg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration within the calibration range. For bulk drugs, a concentration of 0.5 mg/mL can be used.[1]
Quantitative Data
| Parameter | Result |
| Repeatability (RSD%) for 11 injections | |
| Retention Time | < 0.5% |
| Peak Area | < 2.0% |
| Peak Height | < 2.0% |
| Calculated Limit of Detection (CLOD) | ~0.6 µg/mL (for Neomycin B)[2] |
Note: The quantitative data is based on the analysis of Neomycin and Framycetin as described in the Antec Scientific application note.[1][2]
Experimental Workflow
Caption: HPLC-PAD experimental workflow.
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)
This method is a robust alternative for the analysis of this compound, avoiding the need for derivatization.[3][4]
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Value |
| Column | Polaris C18, 4.6 x 150 mm, 3 µm[4] |
| Mobile Phase | 170 mM Trifluoroacetic Acid (TFA) in water[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30°C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temperature | 45°C[5] |
| ELSD Evaporator Temperature | 45°C[5] |
| Gas Flow Rate | Adjusted for optimal signal-to-noise ratio |
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 170 mM solution of trifluoroacetic acid in HPLC-grade water.
-
Standard Solution: Prepare a stock solution of this compound reference standard in water. Further dilute with water to obtain working standard solutions at concentrations ranging from 8.828 µg/mL to 176.553 µg/mL.[5]
-
Sample Preparation (Sulfate Removal): For samples containing high concentrations of sulfate, a solid-phase extraction (SPE) step is recommended to prevent interference with the ELSD signal.
-
Condition a CHROMAFIX PS-OH- SPE cartridge with water.
-
Load the aqueous sample solution onto the cartridge.
-
The eluate containing the desalted this compound is collected for analysis.
-
Quantitative Data
| Parameter | Result |
| Linearity Range | 8.828 - 176.553 µg/mL[5] |
| Correlation Coefficient (r) | 0.999[5] |
| Limit of Quantification (LOQ) | 6.54 µg/mL[5] |
| Limit of Detection (LOD) | 1.96 µg/mL[5] |
Note: The quantitative data is based on a Chinese patent for the HPLC-ELSD analysis of this compound.[5]
Experimental Workflow
Caption: HPLC-ELSD experimental workflow.
Method 3: HPLC with UV Detection after Pre-column Derivatization
This method involves a chemical derivatization step to introduce a UV-absorbing chromophore to the this compound molecule, allowing for detection with a standard UV detector.[6][7]
Experimental Protocol
1. Derivatization Reagent: 2,4-Dinitrofluorobenzene (DNFB)
2. Derivatization Procedure:
-
To an aliquot of the sample or standard solution, add a solution of 2,4-dinitrofluorobenzene in a suitable solvent (e.g., ethanol).
-
Add a buffer to maintain an alkaline pH.
-
Heat the mixture in a water bath at 60°C for 50 minutes to facilitate the reaction.[7]
-
After cooling, neutralize the reaction mixture and dilute to a final volume with the mobile phase.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., Shim-pack VP-ODS, 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile, methanol, and water in a ratio of 59:1:40 (v/v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 365 nm[6][7] |
4. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and water in the specified ratio.
-
Standard Solutions: Prepare a stock solution of this compound reference standard in water. Prepare a series of working standards by taking aliquots of the stock solution and subjecting them to the derivatization procedure.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in water to obtain a concentration within the calibration range. Subject an aliquot of this solution to the derivatization procedure.
Quantitative Data
| Parameter | Result |
| Linearity | Correlation coefficient ≥ 0.99[6][7] |
| Accuracy (Correctness) | Average value between 97.5% and 102.5%[6][7] |
| Precision (Convergence) | Variation coefficient ≤ 1.5%[6][7] |
| Intermediate Precision | Variation coefficient ≤ 1.5%[6][7] |
Note: The quantitative data is based on the validation parameters reported by Gapparov et al.[6][7]
Experimental Workflow
Caption: Pre-column derivatization HPLC-UV workflow.
Conclusion
The choice of HPLC method for the analysis of this compound depends on the available instrumentation and the specific requirements of the analysis. The HPLC-PAD method is a robust pharmacopeial method suitable for quality control. The HPLC-ELSD method offers a direct analysis without the need for derivatization, making it a versatile technique. The pre-column derivatization method with UV detection is a viable option when PAD or ELSD detectors are not available, provided that the derivatization reaction is carefully controlled and validated. Each of these methods, when properly implemented and validated, can provide accurate and reliable quantitative results for this compound.
References
- 1. antecscientific.com [antecscientific.com]
- 2. clinichrom.com [clinichrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108226348A - Neomycinsulphate component and the HPLC detection methods in relation to substance - Google Patents [patents.google.com]
- 6. Validation of the this compound determination technique by HPLC in a Framidex medicinal preparation | Gapparov | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Framycetin Sulfate in Hydrogel Dressing for Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Framycetin sulfate, an aminoglycoside antibiotic, is utilized in topical preparations for its bactericidal properties against a broad spectrum of gram-positive and gram-negative bacteria.[1][2][3] Its application in wound healing is primarily aimed at preventing or treating bacterial infections that can impede the healing process.[4] Hydrogel dressings offer a promising vehicle for the delivery of this compound to wound sites. These dressings provide a moist environment conducive to healing, absorb wound exudate, and can be formulated for sustained drug release.[5] This document provides detailed application notes and protocols based on a study that evaluated a this compound-loaded hydrogel dressing composed of polyvinyl alcohol (PVA), polyvinylpyrrolidone (PVP), and sodium alginate.[5][6]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the bacterial 30S ribosomal subunit, which causes misreading of the mRNA sequence.[1][7][2] This disruption leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[2]
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize the quantitative data from a study evaluating this compound-loaded hydrogel dressings. The hydrogels were prepared with varying ratios of PVA, PVP, and sodium alginate.
Table 1: Composition of this compound-Loaded Hydrogel Dressings [6]
| Formulation Code | PVA (%) | PVP (%) | Sodium Alginate (%) |
| FH5 | 1 | 0.1 | 0.8 |
| FH9 | 1 | 0.2 | 0.8 |
| FH11 | 1 | 0.3 | 0.8 |
| FH12 | 1 | 0.4 | 0.8 |
Table 2: Swelling Ratio of Hydrogel Dressings [5][6]
| Formulation Code | Equilibrium Swelling Ratio (%) |
| FH5 | 197.5 |
| FH9 | 185.2 |
| FH11 | 170.8 |
| FH12 | 160.5 |
Table 3: In Vitro Drug Release of this compound from Hydrogel Dressings [5][6]
| Time (hours) | FH5 Cumulative Release (%) | FH9 Cumulative Release (%) | FH11 Cumulative Release (%) | FH12 Cumulative Release (%) |
| 0.5 | 25.3 | 22.1 | 20.5 | 18.9 |
| 1 | 45.8 | 40.2 | 37.6 | 34.1 |
| 2 | 68.4 | 60.1 | 56.7 | 52.3 |
| 4 | 88.1 | 80.5 | 75.9 | 70.2 |
Table 4: In Vivo Wound Healing Study - Percentage Wound Closure [5][8][9][10][11]
| Treatment Group | Day 1 | Day 3 | Day 5 |
| This compound Hydrogel Dressing (FH5) | 25% | 65% | 97% |
| Commercial Product (Sofra Tulle gauze) | 20% | 55% | 86% |
| Drug-Free Hydrogel | 15% | 40% | 60% |
| No Treatment (Control) | 10% | 30% | 45% |
Experimental Protocols
Preparation of this compound-Loaded Hydrogel Dressing
This protocol describes the preparation of the hydrogel dressing using the freeze-thawing method.[5]
Materials:
-
Polyvinyl alcohol (PVA)
-
Polyvinylpyrrolidone (PVP)
-
Sodium Alginate
-
This compound
-
Deionized Water
Procedure:
-
Prepare aqueous solutions of PVA, PVP, and sodium alginate in the desired ratios (refer to Table 1).
-
Dissolve this compound into the polymer solution with continuous stirring to ensure uniform distribution.
-
Pour the resulting solution into petri dishes.
-
Subject the solutions to a freeze-thaw cycle. A typical cycle involves freezing at -20°C for 18 hours followed by thawing at 25°C for 6 hours.
-
Repeat the freeze-thaw cycle for a total of three cycles to ensure the formation of a stable hydrogel network.
-
The resulting hydrogel sheets can then be cut into the desired size for application.
In Vitro Drug Release Study
This protocol outlines the method for determining the release profile of this compound from the hydrogel dressing.
Apparatus and Reagents:
-
USP Dissolution Apparatus II (Paddle type)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Cut a known size of the this compound-loaded hydrogel dressing.
-
Place the hydrogel sample in the dissolution vessel containing 900 mL of phosphate buffer (pH 7.4) maintained at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh phosphate buffer to maintain a constant volume.
-
Analyze the withdrawn samples for this compound concentration using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Calculate the cumulative percentage of drug released at each time point. The drug release kinetics can be further analyzed using various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[10][12]
In Vivo Wound Healing Study
This protocol describes an animal model for evaluating the wound healing efficacy of the this compound hydrogel dressing. All animal procedures should be conducted in accordance with approved ethical guidelines.
Caption: In vivo wound healing experimental workflow.
Animals:
-
Wistar rats (or other suitable animal model)
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Anesthesia and Wound Creation: Anesthetize the animals using an appropriate anesthetic agent. Shave the dorsal thoracic region and disinfect the area. Create a full-thickness excisional wound of a specific diameter (e.g., 1.5 cm) using a sterile biopsy punch.
-
Animal Grouping: Divide the animals into the following groups:
-
Group A: this compound Hydrogel Dressing
-
Group B: Commercial Product (e.g., Sofra Tulle gauze)
-
Group C: Drug-Free Hydrogel Dressing
-
Group D: No Treatment (Control)
-
-
Treatment Application: Apply the respective dressing to the wound site. In the control group, the wound is left open.
-
Dressing Change: Change the dressings at regular intervals (e.g., every 48 hours).
-
Wound Area Measurement: Monitor the wound healing process by measuring the wound area at predetermined time points (e.g., days 0, 3, 5, 7, 10, and 14). This can be done by tracing the wound margin on a transparent sheet and calculating the area using a graph paper or digital software.
-
Calculation of Wound Closure: Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [(Initial Wound Area - Wound Area at time t) / Initial Wound Area] x 100
-
-
Histopathological Examination: At the end of the study, euthanize the animals and collect the wound tissue for histopathological analysis to evaluate tissue regeneration, collagen deposition, and neovascularization.
Antimicrobial Activity Assay
To evaluate the antibacterial efficacy of the hydrogel dressing, standard microbiological assays can be performed.
Method: Agar Disc Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile discs
-
Incubator
Procedure:
-
Prepare a bacterial suspension of the test organism with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of the MHA plates using a sterile cotton swab.
-
Aseptically place the this compound-loaded hydrogel discs and control discs (drug-free hydrogel) on the surface of the inoculated MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Biocompatibility Testing
Prior to in vivo studies, it is crucial to assess the biocompatibility of the hydrogel dressing to ensure it does not cause adverse reactions.
Method: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Line:
-
Human dermal fibroblasts (HDF) or other relevant cell line.
Procedure:
-
Prepare extracts of the hydrogel dressing (both with and without this compound) by incubating the material in a cell culture medium for a specified period.
-
Seed the HDF cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the hydrogel extracts at various concentrations.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control (cells treated with culture medium only). High cell viability indicates good biocompatibility. For a material to be considered biocompatible, cell viability should typically be above 80%.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mims.com [mims.com]
- 4. Framycetin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing | PLOS One [journals.plos.org]
- 7. Framycetin-sulphate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing | PLOS One [journals.plos.org]
- 9. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Framycetin Sulfate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Framycetin sulfate in topical formulations for preclinical animal studies, focusing on wound healing models. The information is curated to assist in the design and execution of robust and reproducible experiments.
Introduction to this compound
This compound is an aminoglycoside antibiotic with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit, leading to misreading of the genetic code and ultimately bacterial cell death.[3][4] Due to its efficacy and generally good topical tolerance, this compound is frequently used in preclinical animal models to investigate wound healing, particularly in the context of bacterial infections.
Mechanism of Action: Antibacterial Activity
The primary contribution of this compound to wound healing is its ability to reduce the bacterial bioburden in the wound bed. Bacterial colonization and infection can significantly impair the healing process by prolonging the inflammatory phase, increasing tissue damage, and delaying re-epithelialization. By effectively killing pathogenic bacteria, this compound helps to create a more favorable environment for the natural wound healing cascade to proceed.
Caption: Mechanism of this compound's antibacterial action.
Data Presentation: Efficacy in Animal Wound Models
The following tables summarize quantitative data from various animal studies investigating the efficacy of topical this compound in wound healing.
Table 1: Efficacy of this compound in Excision Wound Models
| Animal Model | Formulation | Key Findings | Reference |
| Diabetic Rats | 1% this compound cream | Day of epithelialization: 21 days. Showed slower wound healing compared to a polyherbal cream.[5][6] | [5][6] |
| Rats | This compound-loaded hydrogel | 97% wound healing by day 5, compared to 86% for a commercial product and 76% for free Framycetin.[7][8][9] | [7][8][9] |
| Diabetic Rats | This compound microsponge loaded topical gel | Significant wound closure observed within 10 days.[1] | [1] |
Table 2: Comparative Efficacy of this compound in Incision Wound Models
| Animal Model | Comparison Group | Key Findings | Reference |
| Diabetic Rats | Polyherbal cream | Tensile strength was lower in the this compound group compared to the polyherbal cream group.[5][6] | [5][6] |
Table 3: Comparative Efficacy of this compound in Burn Wound Models
| Animal Model | Comparison Group(s) | Key Findings | Reference |
| Rats | Sodium fusidate, Mupirocin | Sodium fusidate showed a significant decrease in epithelialization duration and an increase in wound contraction compared to the control group. The study included Framycetin but did not highlight its specific comparative results in the abstract.[10] | [10] |
| Humans (Pilot Study) | Silver sulfadiazine | No statistically significant difference in bacterial colony counts on days 4 and 7 between Framycetin and silver sulfadiazine groups. 64% of bacterial isolates were sensitive to Framycetin.[11][12] | [11][12] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of topical this compound in animal wound healing studies.
Preparation of 1% w/w this compound Ointment
This protocol is adapted from a study that formulated a 1% w/w this compound ointment.
Materials:
-
This compound powder
-
White soft paraffin
-
Stearic acid
-
White beeswax
-
Polyethylene glycol (PEG) 4000
-
Beakers
-
Water bath
-
Stirring rod
-
Weighing balance
Procedure:
-
Melt the white soft paraffin, stearic acid, and white beeswax in a beaker on a water bath at 70-80°C.
-
In a separate beaker, dissolve the this compound powder in PEG 4000.
-
Slowly add the drug solution to the melted base with continuous stirring until a homogenous ointment is formed.
-
Allow the ointment to cool to room temperature with occasional stirring.
-
Store the prepared ointment in a well-closed container in a cool, dry place.
Excision Wound Model in Rats
This is a widely used model to evaluate wound contraction and epithelialization.
Materials:
-
Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers
-
Surgical scissors and forceps
-
70% ethanol
-
Sterile gauze
-
Ruler or calipers
Procedure:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the dorsal thoracic region of the rat using electric clippers.
-
Clean the shaved area with 70% ethanol.
-
Create a full-thickness circular excision wound of a predetermined size (e.g., 500 mm²) using sterile surgical scissors and forceps.
-
Gently clean the wound with sterile saline-soaked gauze to stop any minor bleeding.
-
House the animals individually in clean cages.
-
Apply the topical formulation (e.g., 1% this compound ointment) to the wound daily, starting from the day of wounding. A control group should be treated with the ointment base alone.
-
Monitor the wound area at regular intervals (e.g., every 2-4 days) by tracing the wound margin on a transparent sheet and calculating the area using a graph paper or digital analysis software.
-
Calculate the percentage of wound contraction using the formula: % Wound Contraction = [(Initial Wound Area - Wound Area on Day 'n') / Initial Wound Area] x 100
-
Record the day of complete epithelialization (when the wound is completely covered with new epithelium).
Incision Wound Model in Rats
This model is used to assess the tensile strength of the healed wound tissue.
Materials:
-
Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic
-
Electric clippers
-
Sterile scalpel
-
Suturing material (e.g., silk suture) and needle
-
70% ethanol
-
Tensiometer
Procedure:
-
Anesthetize the rat and prepare the dorsal skin as described for the excision wound model.
-
Make a 6 cm long, full-thickness paravertebral incision through the skin and cutaneous muscle.
-
Suture the incision using interrupted sutures placed 1 cm apart.
-
Apply the topical formulation daily for a specified period (e.g., 9 days).
-
On the 10th day, euthanize the animal and excise the healed wound tissue with a margin of normal skin.
-
Measure the tensile strength of the excised tissue using a tensiometer. The tensile strength is the minimum weight required to break the wound apart.
Quantification of Bacterial Load in Wound Tissue
This protocol is essential for evaluating the antimicrobial efficacy of the topical formulation in an infected wound model.
Materials:
-
Wound tissue biopsy
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator
Procedure:
-
Aseptically collect a biopsy of the wound tissue.
-
Weigh the tissue sample.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenate in sterile PBS.
-
Plate a known volume of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on the plates.
-
Calculate the bacterial load as CFU per gram of tissue.
Histopathological Analysis
Histopathology provides qualitative and semi-quantitative assessment of the wound healing process.
Materials:
-
Wound tissue sample
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
-
Microscope
Procedure:
-
Excise the wound tissue at the end of the study period and fix it in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin wax.
-
Section the paraffin blocks using a microtome (e.g., 5 µm thickness).
-
Mount the sections on glass slides.
-
Stain the sections with H&E to observe the inflammatory infiltrate, granulation tissue formation, and re-epithelialization.
-
Stain sections with Masson's trichrome to assess collagen deposition and maturation.
-
Examine the stained slides under a microscope and score the different parameters of wound healing.
Experimental Workflows
The following diagrams illustrate the typical workflows for conducting animal studies with topical this compound.
Caption: Workflow for an excision wound healing study.
Caption: Workflow for an infected wound model study.
Safety Considerations in Animal Studies
Topical application of this compound is generally well-tolerated in animal wound healing studies.[5] One study noted no skin irritation with a polyherbal cream containing this compound. While systemic absorption of topically applied Framycetin is minimal, it is important to be aware of the potential for ototoxicity and nephrotoxicity associated with aminoglycosides if significant systemic exposure were to occur, for instance, in studies involving large wound areas or compromised skin barriers over prolonged periods. Researchers should monitor animals for any signs of local skin reactions (e.g., erythema, edema) or systemic toxicity.
Conclusion
This compound is a valuable tool for researchers studying wound healing in the context of bacterial infection. Its well-defined antibacterial mechanism of action and proven efficacy in reducing wound bioburden make it a relevant control or test agent in various animal models. The protocols and data presented in these application notes provide a solid foundation for designing and conducting preclinical studies to evaluate novel wound healing therapies. Adherence to detailed and standardized experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. The Role of Macrophages in Acute and Chronic Wound Healing and Interventions to Promote Pro-wound Healing Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 5. Comparative efficacy of two polyherbal creams with this compound on diabetic wound model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of two polyherbal creams with this compound on diabetic wound model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing | PLOS One [journals.plos.org]
- 8. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing | PLOS One [journals.plos.org]
- 9. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A prospective double-blinded comparative analysis of framycetin and silver sulphadiazine as topical agents for burns: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Framycetin Sulfate for Selective Media
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using Framycetin sulfate as a selective agent in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell selection?
This compound, also known as Neomycin B sulfate, is an aminoglycoside antibiotic.[1][2][3] Its mechanism of action involves binding to the 30S ribosomal subunit in bacteria, which leads to the misreading of mRNA and inhibits protein synthesis, ultimately causing cell death.[3] In eukaryotic cells, it is an analog of neomycin and G418 (Geneticin) and interferes with the function of 80S ribosomes.[4] Selection is possible in cells that have been successfully transfected with a plasmid carrying a resistance gene, most commonly the neomycin phosphotransferase II gene (NPTII or neo), which inactivates the antibiotic.[3]
Q2: Why is it critical to determine the optimal concentration of this compound?
The optimal concentration is highly dependent on the specific cell line being used, as different cells exhibit varying levels of sensitivity to the antibiotic.[5][6] Using a concentration that is too low will result in incomplete selection and a high background of non-transfected cells.[6] Conversely, a concentration that is too high can be toxic even to the transfected cells that are expressing the resistance gene, leading to poor yield or death of desired colonies.[6] Therefore, empirical determination is a crucial step for successful stable cell line generation.
Q3: What is a "kill curve" and why is it necessary?
A kill curve is a dose-response experiment used to determine the minimum concentration of an antibiotic required to kill all cells of a specific cell line over a defined period (typically 7-14 days).[7][][9] This is a critical preliminary step before starting a stable transfection experiment.[7] It ensures that the concentration used for selection is strong enough to eliminate non-transfected cells without being overly toxic to the newly transfected, resistant cells.
Q4: What are the typical working concentrations for this compound (or its analogs like Neomycin/G418)?
While the exact concentration must be determined experimentally via a kill curve, general starting ranges for Neomycin and its analog G418 in mammalian cell culture are between 10 µg/mL and 500 µg/mL.[7][10][11] The required concentration for maintaining an already selected stable cell line is typically about 50% of the concentration used for the initial selection.[11]
Q5: How should I prepare and store this compound stock solutions?
This compound powder is freely soluble in water.[12][13] It is common practice to prepare a high-concentration stock solution (e.g., 50 mg/mL in sterile water or PBS), filter-sterilize it through a 0.22 µm filter, and store it in aliquots.[5] Stock solutions can be stored at 2-8°C for several months or at -20°C for long-term stability (up to 24 months).[11][14]
Data & Tables
Table 1: Properties of this compound
| Property | Description |
| Synonyms | Neomycin B Sulfate, Fradiomycin B Sulfate[1][3] |
| CAS Number | 4146-30-9[3] |
| Molecular Formula | C₂₃H₄₈N₆O₁₇S[3] |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit (prokaryotes) and interfering with 80S ribosomes (eukaryotes).[3][4] |
| Resistance Gene | Neomycin Phosphotransferase II (neo, NPTII)[3] |
| Solubility | Freely soluble in water.[12][13] |
| Storage (Stock Solution) | 2-8°C (short-term) or -20°C (long-term).[11][14] |
Table 2: Recommended Starting Concentration Ranges for Kill Curve Experiments
| Cell Type | Starting Concentration Range (µg/mL) | Notes |
| Most Mammalian Cell Lines | 100 - 1000 | A broad range is recommended initially. Some sensitive lines may require lower concentrations, while some robust lines may need more.[5][11] |
| Adherent Cells | 200 - 500 | Generally fall within this range, but always confirm with a kill curve.[11] |
| Suspension Cells | 200 - 800 | May require slightly different concentrations than adherent counterparts. |
| Bacteria | 10 - 100 | Typically require lower concentrations for effective selection.[7][10] |
Note: These are suggested starting points. The optimal concentration must be determined empirically for each cell line.
Experimental Protocol: Determining Optimal Concentration via Kill Curve
This protocol outlines the steps to establish the minimum effective concentration of this compound for selecting your specific cell line.
Methodology:
-
Cell Plating: Seed the parental (non-transfected) cells into the wells of a 24-well or 96-well plate at a density that allows them to reach approximately 30-50% confluency within 24 hours.[9]
-
Prepare Antibiotic Dilutions: The day after plating, prepare a series of dilutions of this compound in your complete cell culture medium. A good starting point is a series of 6-8 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).[5] Always include a "no antibiotic" well as a positive control for growth.[9]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.
-
Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily under a microscope to monitor for signs of cell death, such as detachment, rounding, and blebbing.[9]
-
Medium Replacement: Refresh the selective medium every 2-3 days to maintain the antibiotic concentration, as some antibiotics can degrade over time at 37°C.[6] Framycetin and its analogs are generally stable for several days in culture conditions.[11]
-
Data Collection: Continue the experiment for 7 to 14 days.[5][] After this period, assess cell viability. This can be done qualitatively by visual inspection or quantitatively using a cell viability assay such as Trypan Blue exclusion or an MTT assay.[6][7]
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within the 7-14 day period.[5]
Caption: Experimental workflow for determining the optimal antibiotic concentration using a kill curve.
Visual Guides & Pathways
Caption: Simplified mechanism of action for this compound leading to cell death.
Troubleshooting Guide
Q1: My non-transfected cells are not dying after a week of selection. What could be wrong?
-
Incorrect Antibiotic Concentration: The concentration is likely too low. You should re-evaluate your kill curve data or perform a new one with a higher concentration range.[6]
-
High Cell Density: Overly dense cultures can cause some cells to be shielded from the antibiotic or to enter a quiescent state, making them less susceptible. Ensure you are plating cells at the recommended density.[6]
-
Antibiotic Inactivity: Ensure your stock solution was prepared and stored correctly. Improper storage can lead to degradation. Prepare a fresh stock solution if in doubt.
Q2: All my cells, including the transfected population, are dying. What should I do?
-
Antibiotic Concentration is Too High: This is the most common cause. The concentration determined by the kill curve is killing even the cells expressing the resistance gene. Try reducing the selection concentration by 20-30%.
-
Low Transfection Efficiency/Expression: If transfection efficiency was low or the resistance gene is not being expressed at a high enough level, the cells cannot produce enough of the resistance enzyme to survive.[6] Verify your transfection protocol and the integrity of your plasmid.
-
Poor Cell Health: Cells that are unhealthy before selection are less likely to survive the combined stress of transfection and antibiotic pressure.[6] Always use healthy, actively dividing cells for your experiments.
Q3: I see very few or no resistant colonies after several weeks. What is the issue?
This is often a combination of low transfection efficiency and/or a selection concentration that is slightly too high.[6] Ensure your transfection protocol is optimized for your cell line and consider using a slightly lower antibiotic concentration during the initial recovery and selection phase.
Caption: A troubleshooting flowchart for common issues during antibiotic selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. toku-e.com [toku-e.com]
- 4. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 5. abo.com.pl [abo.com.pl]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Antibiotic Kill Curve [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Evaluation and characterization of framycetin sulphate loaded hydrogel dressing for enhanced wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Bacterial Resistance to Framycetin Sulfate
Welcome to the technical support center for Framycetin sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments involving this aminoglycoside antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aminoglycoside antibiotic. Its primary mechanism of action involves binding to the 30S ribosomal subunit in bacteria. This binding event disrupts protein synthesis by causing misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death. It is primarily effective against aerobic gram-positive and gram-negative bacteria.[1][2][3][4][5]
Q2: What are the common mechanisms of bacterial resistance to this compound?
Bacterial resistance to Framycetin, like other aminoglycosides, can occur through several primary mechanisms:
-
Enzymatic Modification: This is the most prevalent mechanism of resistance. Bacteria may acquire genes that produce aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the framycetin molecule. This modification prevents the antibiotic from binding effectively to its ribosomal target.
-
Reduced Permeability and Efflux: Bacteria can develop resistance by altering their cell envelope to limit the uptake of Framycetin. Additionally, some bacteria possess efflux pumps that actively transport the antibiotic out of the cell before it can reach its target.
-
Target Site Modification: Alterations in the 30S ribosomal subunit, the binding site of Framycetin, can reduce the antibiotic's binding affinity. This is often due to mutations in the genes encoding ribosomal proteins or rRNA.
Q3: How should I prepare and store my this compound stock solution?
Proper preparation and storage of your this compound stock solution are critical for reproducible experimental results.
-
Preparation: To prepare a stock solution, dissolve this compound powder in sterile distilled water. For example, to make a 25 mg/mL stock solution, dissolve 1 gram of this compound in 40 mL of sterile distilled water. Ensure the powder is completely dissolved. Filter-sterilize the solution through a 0.22 µm filter into a sterile container.
-
Storage: For short-term storage (up to 1 month), the stock solution can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.[2]
Q4: Are there established clinical breakpoints for this compound?
Standardized clinical breakpoints for this compound are not as commonly defined by bodies like CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) as they are for systemic antibiotics. This is because Framycetin is primarily used topically, where concentrations achieved at the site of application are much higher than those in systemic circulation. For research purposes, susceptibility is often determined based on MIC values in comparison to wild-type distributions and data from published literature.
Troubleshooting Guides
Issue 1: Higher than Expected MIC Values or Unexpected Bacterial Growth
You observe that your bacterial strain, which is expected to be susceptible to Framycetin, shows a high Minimum Inhibitory Concentration (MIC) or grows in the presence of the antibiotic.
Caption: Troubleshooting workflow for high MIC values.
| Possible Cause | Verification Steps | Solution |
| Degraded or Inactive Antibiotic | 1. Check the expiration date of the this compound powder. 2. Review storage conditions of both the powder and stock solutions. Framycetin solutions can degrade if stored improperly or subjected to multiple freeze-thaw cycles.[2] 3. Prepare a fresh stock solution from a new lot of this compound if possible. | Always use fresh stock solutions for critical experiments. Aliquot stock solutions to minimize freeze-thaw cycles. Store at recommended temperatures (-20°C for short-term, -80°C for long-term).[2] |
| Incorrect Antibiotic Concentration | 1. Double-check calculations used to prepare the stock and working solutions. 2. Ensure accurate pipetting and dilution series preparation. | Recalculate and prepare fresh dilutions. Use calibrated pipettes. |
| Inappropriate Culture Medium | 1. pH: The activity of aminoglycosides, including Framycetin, is optimal at a slightly alkaline pH (7.2-7.4). Acidic conditions can reduce its efficacy. Check the pH of your Mueller-Hinton Broth (MHB). 2. Cation Content: Divalent cations like Ca²⁺ and Mg²⁺ in the media can interfere with the uptake of aminoglycosides by bacteria. Use cation-adjusted Mueller-Hinton Broth (CAMHB). | Adjust the pH of the media if necessary. Use commercially prepared and validated CAMHB for susceptibility testing. |
| Inoculum Too Dense | 1. Verify that the bacterial inoculum was standardized to a 0.5 McFarland turbidity standard. A higher bacterial density can lead to falsely elevated MIC values.[6] | Prepare a fresh inoculum and standardize it carefully using a McFarland standard or a spectrophotometer. |
| Bacterial Contamination or Misidentification | 1. Streak the culture on an appropriate agar plate to check for purity. 2. Perform identification tests (e.g., Gram stain, biochemical tests, or molecular methods) to confirm the bacterial species. | If the culture is contaminated, re-isolate the correct bacterium. If misidentified, repeat the experiment with the correct strain. |
| Emergence of Resistance | 1. If all other factors are ruled out, the bacterial strain may have acquired resistance. This can happen spontaneously or through horizontal gene transfer. | Sequence the strain to look for known aminoglycoside resistance genes. Perform further characterization of the resistance mechanism. |
| Quality Control (QC) Failure | 1. Always run a QC strain with a known MIC range for Framycetin (or another aminoglycoside) alongside your experimental strains. | If the QC strain MIC is out of the acceptable range, the entire experiment is invalid. Troubleshoot the assay using the QC strain before re-testing your experimental strains. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
You perform a Kirby-Bauer disk diffusion assay with a Framycetin disk, but no zone of inhibition is observed for a supposedly susceptible bacterial strain.
Caption: Troubleshooting workflow for no zone of inhibition.
| Possible Cause | Verification Steps | Solution |
| Expired or Improperly Stored Disks | 1. Check the expiration date on the disk cartridge. 2. Ensure disks have been stored according to the manufacturer's instructions (typically refrigerated or frozen in a desiccated environment). Moisture can inactivate the antibiotic on the disk. | Use new, in-date disks. Allow the disk container to come to room temperature before opening to prevent condensation. |
| Incorrect Agar Depth | 1. The depth of the Mueller-Hinton Agar (MHA) should be uniform and standardized (typically 4 mm). If the agar is too deep, the antibiotic will diffuse in three dimensions, resulting in a smaller or absent zone. | Prepare MHA plates with a consistent and correct volume of agar. |
| Inoculum Too Heavy | 1. A lawn of bacteria that is too dense can overwhelm the antibiotic, leading to no visible zone of inhibition. Ensure the inoculum was prepared to a 0.5 McFarland standard. | Prepare a fresh, standardized inoculum and ensure the swab is not overly saturated when streaking the plate. |
| Poor Disk Contact | 1. The antibiotic disk must be in firm, complete contact with the agar surface for proper diffusion. | Gently press the disk onto the agar with sterile forceps to ensure full contact. Do not move the disk once it has been placed. |
| Incubation Issues | 1. Verify the incubation time, temperature, and atmosphere were correct for the organism being tested. | Follow standardized incubation protocols (e.g., 16-20 hours at 35°C for most non-fastidious bacteria). |
| True High-Level Resistance | 1. The bacterium may possess a high level of resistance to Framycetin. | Confirm the finding by performing a broth or agar dilution MIC test to quantify the level of resistance. |
Data Presentation
Table 1: Quality Control Ranges for Aminoglycosides
This table provides the acceptable MIC and disk diffusion zone diameter ranges for common quality control (QC) strains when testing aminoglycosides. These ranges are essential for validating your experimental setup.
| QC Strain | Antibiotic | MIC Range (µg/mL) | Disk Content | Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | Gentamicin | 0.25 - 1 | 10 µg | 19 - 26 |
| Tobramycin | 0.25 - 1 | 10 µg | 19 - 29 | |
| Amikacin | 0.5 - 4 | 30 µg | 19 - 26 | |
| Staphylococcus aureus ATCC® 29213™ | Gentamicin | 0.12 - 1 | 10 µg | 19 - 27 |
| Tobramycin | ≤ 0.5 | 10 µg | 19 - 29 | |
| Amikacin | 1 - 4 | 30 µg | 20 - 26 | |
| Pseudomonas aeruginosa ATCC® 27853™ | Gentamicin | 0.5 - 2 | 10 µg | 16 - 21 |
| Tobramycin | 0.25 - 1 | 10 µg | 19 - 25 | |
| Amikacin | 1 - 4 | 30 µg | 18 - 26 |
Data compiled from CLSI and EUCAST guidelines for aminoglycosides. Specific ranges for Framycetin may not be published; these values for related aminoglycosides serve as a guide.
Table 2: Example MIC Data for Framycetin
This table presents example MIC values for Framycetin against various bacterial species to provide a general reference. Note that these values can vary between strains.
| Bacterial Species | Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Susceptible | 1 - 4 | 4 - 16 | 0.5 - 32 |
| Staphylococcus aureus | MRSA / Aminoglycoside-Resistant | > 64 | > 256 | 32 - >512 |
| Escherichia coli | Susceptible | 2 - 8 | 8 - 32 | 1 - 64 |
| Escherichia coli | Aminoglycoside-Resistant | > 128 | > 512 | 64 - >1024 |
| Pseudomonas aeruginosa | Susceptible | 8 - 32 | 62.5[1] | 4 - 128 |
| Pseudomonas aeruginosa | Aminoglycoside-Resistant | > 256 | > 512 | 128 - >1024 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are illustrative and compiled from various literature sources.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
-
Prepare Antibiotic Dilutions:
-
Prepare a 2X working solution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) at the highest concentration to be tested.
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the 2X Framycetin solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculate the Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol describes the standardized disk diffusion method for assessing bacterial susceptibility to this compound.
-
Prepare Inoculum:
-
Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard, as described in the MIC protocol.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Apply Antibiotic Disk:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place a this compound disk (e.g., 100 µg) onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm), including the diameter of the disk itself.
-
Interpret the results based on established zone diameter breakpoints, if available, or compare to results from QC strains.
-
Visualizations
Aminoglycoside Resistance Mechanisms
Caption: Mechanisms of Framycetin action and bacterial resistance.
References
- 1. Laboratory evaluation of topically used antibiotics: framycetin MIC and extinction time data for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. EUCAST: Clinical breakpoint table [eucast.org]
- 6. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Framycetin Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies of Framycetin Sulfate under oxidative stress.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the initial recommended conditions for oxidative forced degradation of this compound?
A1: For initial studies, it is recommended to expose a solution of this compound to 3% v/v hydrogen peroxide. The solution should then be heated to ensure the degradation reaction proceeds. A common starting point is heating in a boiling water bath for 20 minutes, followed by refluxing at 80°C for 4 hours. The goal is to achieve detectable degradation, typically in the range of 5-20%.
Q2: I am not observing any degradation of this compound after applying oxidative stress. What should I do?
A2: If you do not observe degradation, consider the following troubleshooting steps:
-
Increase Oxidant Concentration: Gradually increase the concentration of hydrogen peroxide. However, be mindful that very high concentrations can lead to secondary reactions.
-
Increase Temperature and/or Time: Extend the duration of heating or modestly increase the temperature. Ensure the temperature does not cause excessive evaporation or decomposition of the solvent.
-
Confirm Reagent Viability: Ensure your hydrogen peroxide solution has not degraded. It is advisable to use a fresh, properly stored bottle.
-
Check pH: The pH of the solution can influence the rate of oxidative degradation. While initial studies are often performed at neutral pH, you could investigate the effect of slightly acidic or basic conditions in the presence of the oxidizing agent.
Q3: I am seeing too much degradation, and the parent peak of this compound is almost gone. How can I control the degradation?
A3: Excessive degradation can be managed by:
-
Reducing Oxidant Concentration: Lower the concentration of hydrogen peroxide.
-
Decreasing Time and Temperature: Shorten the heating time or lower the reaction temperature.
-
Quenching the Reaction: After the desired time, the excess hydrogen peroxide can be removed by heating the solution in a boiling water bath for a short period (e.g., 20 minutes) to stop the reaction.
Q4: My chromatogram shows multiple degradation product peaks that are not well-resolved. What can I do to improve the separation?
A4: For chromatographic issues, particularly with High-Performance Thin-Layer Chromatography (HPTLC), consider these adjustments:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good separation. For this compound and its degradation products, a mobile phase of acetonitrile, methanol, and water in the ratio of 7.5:0.5:2 (v/v/v) has been shown to be effective.[1][2] You can try small variations in this ratio to improve the resolution between peaks.
-
Check the Stationary Phase: Ensure you are using the correct stationary phase, such as precoated silica gel 60 F-254 plates.[1][2]
-
Control Development Conditions: Factors like chamber saturation time, development distance, and temperature can affect the separation. Maintain consistent and optimized conditions for these parameters.
Q5: I am using an HPLC system and experiencing issues like pressure fluctuations or no peaks. What are some common troubleshooting steps?
A5: For general HPLC troubleshooting, refer to the following:
-
Pressure Fluctuations: This could be due to air trapped in the pump head, leaks, or faulty check valves.[3] Purging the pump and checking for loose fittings are good first steps.
-
No Peaks: This might be caused by an issue with the detector lamp, no mobile phase flow, or a problem with the sample injection.[3] Check that the lamp is on, ensure there is sufficient mobile phase and that it is flowing, and verify your sample preparation and injection procedure.
-
Poor Peak Shape: This can result from column overload, an inappropriate injection solvent, or a void in the column packing. Whenever possible, dissolve your sample in the mobile phase.
Experimental Protocols
Oxidative Forced Degradation of this compound
-
Preparation of this compound Solution: Prepare a stock solution of this compound in water. A typical concentration is 1 mg/mL (10 mg in 10 mL of water).
-
Addition of Oxidizing Agent: To 5 mL of the this compound solution, add 5 mL of 3% v/v hydrogen peroxide.
-
Degradation Reaction: Heat the mixture in a boiling water bath for 20 minutes to remove excess hydrogen peroxide, and then reflux at 80°C for 4 hours.
-
Sample Preparation for Analysis: After cooling, the resulting solution can be directly used for analysis. For HPTLC, a typical application volume is 1 microliter.
HPTLC Method for Analysis of Degraded this compound
-
Stationary Phase: Precoated silica gel aluminum plates 60 F-254 (250 µm thickness).[1][2]
-
Mobile Phase: Acetonitrile: Methanol: Water (7.5: 0.5: 2, v/v/v).[1][2]
-
Chamber Saturation: Saturate the twin-trough glass chamber with the mobile phase for 30 minutes at room temperature.
-
Sample Application: Apply the sample solution as bands of 6 mm width.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Dry the TLC plates in a stream of air.
-
Detection: Perform densitometric scanning at 258 nm.
Data Presentation
Table 1: Summary of Forced Degradation of this compound under Oxidative Stress
| Stress Condition | % Recovery of this compound | Number of Degradation Products | Rf Values of Degradation Products |
| 3% v/v H2O2, refluxed at 80°C for 4h | 87.63% | 3 | 0.25, 0.60, 0.79[1][2] |
Visualizations
Caption: Workflow for Oxidative Forced Degradation of this compound.
Caption: Troubleshooting Logic for Poor Chromatographic Resolution.
References
How to prevent Framycetin sulfate degradation during heat sterilization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the sterilization of Framycetin sulfate, a heat-labile aminoglycoside antibiotic.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the sterilization of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to heat sterilization?
A1: this compound is known to be heat-labile. Studies have shown that it degrades under dry heat conditions. For instance, one study reported approximately 8.21% degradation when the bulk drug was exposed to dry heat at 60°C for 4 hours. Therefore, standard heat sterilization methods like autoclaving at 121°C for 15 minutes are likely to cause significant degradation and are generally not recommended without specific protective measures.
Q2: What are the primary degradation pathways for this compound during heat sterilization?
A2: The primary degradation pathway during heat sterilization in the presence of air is oxidation. Aminoglycoside antibiotics are susceptible to oxidation at elevated temperatures. Additionally, hydrolysis can occur if moisture is present. One study indicated that this compound degrades under oxidative stress, with only 87.63% of the drug recovered after treatment with hydrogen peroxide.
Q3: Can I use an autoclave to sterilize a solution containing this compound?
A3: Autoclaving solutions of this compound is not recommended due to the high risk of degradation. The combination of high temperature (typically 121°C) and moisture will likely lead to significant loss of potency.
Q4: Are there any special considerations for the dry heat sterilization of this compound powder?
A4: While dry heat is a common sterilization method, it can still cause degradation of this compound. If dry heat sterilization is being considered, it is crucial to control the temperature and duration strictly and to perform thorough stability testing on the sterilized product to quantify any degradation. A specialized approach, as detailed in the troubleshooting guide below, is highly recommended.
Troubleshooting Guide: Preventing Degradation During Heat Sterilization
If heat sterilization is the only viable option, the following troubleshooting guide provides a potential solution to minimize degradation.
Problem: Significant degradation of this compound is observed after heat sterilization.
Potential Cause: Oxidative degradation due to the presence of oxygen at elevated temperatures.
Solution: Heat Sterilization in an Inert Atmosphere
A patented method for sterilizing heat-labile antibiotics, including aminoglycosides, involves carrying out the heat sterilization process in an environment substantially devoid of oxygen. This is achieved by using a continuous flow of a non-reactive, inert gas, such as nitrogen.
Experimental Protocol: Dry Heat Sterilization with Nitrogen Purge
-
Preparation: Place the bulk this compound powder in a suitable container within a sterilizing oven equipped with gas inlet and outlet ports.
-
Purging: Evacuate the air from the oven chamber and then purge with high-purity nitrogen gas. Repeat this cycle multiple times to ensure the complete removal of oxygen.
-
Sterilization: While maintaining a continuous flow of nitrogen, heat the oven to the desired sterilization temperature (e.g., 130-140°C). The specific temperature and time should be validated to achieve the desired sterility assurance level (SAL) while minimizing degradation.
-
Cooling: After the sterilization cycle is complete, allow the product to cool to ambient temperature under the nitrogen atmosphere before removal.
-
Validation: It is critical to validate this process by performing stability indicating assays on the sterilized this compound to confirm that degradation has been minimized to an acceptable level.
Alternative Sterilization Methods
Given the heat sensitivity of this compound, alternative sterilization methods are often preferred.
| Sterilization Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Sterile Filtration | Removal of microorganisms from a solution by passing it through a sterile filter with a pore size rating of 0.22 µm or smaller. | - Effective for heat-labile solutions.- Does not cause chemical degradation. | - Only applicable to solutions.- Does not sterilize the bulk powder.- Requires aseptic processing downstream. | Highly Suitable for Solutions |
| Gamma Irradiation | Exposure to high-energy gamma rays from a Cobalt-60 source to disrupt the DNA of microorganisms. | - Highly penetrating.- Can be performed on the final packaged product.- No heat generated. | - Can cause degradation of some molecules through radiolysis.- May cause changes in the physical properties of materials. | Potentially Suitable (with validation) |
| Ethylene Oxide (EO) Gas | Exposure to ethylene oxide gas, which alkylates proteins and nucleic acids of microorganisms. | - Effective for heat- and moisture-sensitive materials.- Good penetration. | - EO is toxic and carcinogenic, requiring extensive aeration to remove residues.- Long cycle times.- Potential for chemical reactions with the product. | Potentially Suitable (with extensive validation) |
Experimental Protocols
Protocol 1: Stability Indicating HPTLC Method for this compound
This protocol can be used to assess the degradation of this compound after sterilization.
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in water.
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Acetonitrile: Methanol: Water (7.5:0.5:2 v/v/v).
-
Application: Apply 1 µL of the sample solution as a band.
-
Development: Develop the plate up to 80 mm in a twin-trough chamber saturated with the mobile phase.
-
Detection: After drying, spray the plate with a suitable visualizing agent (e.g., ninhydrin solution) and heat at 110°C for 10 minutes. Densitometric scanning can be performed at an appropriate wavelength.
-
-
Analysis: Compare the chromatogram of the sterilized sample with that of a non-sterilized standard. The appearance of additional peaks or a decrease in the area of the main peak indicates degradation.
Protocol 2: Sterile Filtration of a this compound Solution
-
Preparation: Prepare the this compound solution in a sterile, pyrogen-free vehicle under aseptic conditions in a Grade A environment.
-
Filtration: Pass the solution through a pre-sterilized, integrity-tested 0.22 µm membrane filter into a sterile receiving container.
-
Aseptic Filling: Aseptically fill the sterile-filtered solution into the final sterile containers.
-
Integrity Testing: Perform a post-use integrity test on the filter to ensure it remained intact throughout the process.
-
Validation: The entire aseptic process must be validated through media fill trials to ensure the sterility of the final product.
Visualizations
Caption: Workflow for Sterilization and Analysis of this compound.
Caption: Decision Tree for Selecting a Sterilization Method for this compound.
Issues with Framycetin sulfate solubility for stock solutions
Welcome to the Technical Support Center for Framycetin Sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this aminoglycoside antibiotic. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is an aminoglycoside antibiotic that is a component of Neomycin. It is primarily used in research for its antibacterial properties, particularly against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria.[1] It is also known to be a potent inhibitor of RNase P cleavage activity.[2] Common applications include its use as a selective agent in cell culture and in studies of bacterial resistance and protein synthesis.
Q2: What are the general solubility properties of this compound?
This compound is a white to yellowish-white, hygroscopic powder. It is freely soluble in water, very slightly soluble in alcohol, and practically insoluble in acetone and DMSO.[2][3][4][5]
Q3: How should I store this compound powder and its stock solutions?
-
Powder: this compound is hygroscopic and should be stored in a tightly sealed container in a dry and dark place.[5] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.[5]
-
Stock Solutions: Aqueous stock solutions should be sterilized by filtration through a 0.22 µm filter. For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][6] Stored properly at -80°C, solutions can be stable for up to 6 months.[6]
Q4: At what pH is a this compound solution stable?
A 1% w/v solution of this compound in carbon dioxide-free water typically has a pH between 6.0 and 7.0. The compound is known to degrade under strong acidic and basic conditions. Therefore, it is recommended to maintain the pH of stock solutions within a neutral range.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Freely soluble; up to 250 mg/mL | Sonication may be required to achieve higher concentrations. |
| Alcohol | Very slightly soluble | Not a recommended solvent for stock solutions. |
| Acetone | Practically insoluble | Not a recommended solvent. |
| DMSO | Insoluble | Not a recommended solvent.[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Aqueous Stock Solution
This protocol provides a method for preparing a commonly used concentration of this compound stock solution.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., water for injection or cell culture grade water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution of 100 mg/mL, weigh 1 g of the powder.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile water (e.g., 7-8 mL for a final volume of 10 mL).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the powder does not fully dissolve, place the tube in a sonicator bath for 10-15 minute intervals until the solution is clear.[3] Avoid excessive heating of the sonicator bath.
-
-
Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, labeled storage vial.
-
-
Storage:
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in water.
-
Possible Cause 1: Concentration is too high.
-
Solution: While solubility can reach up to 250 mg/mL, achieving this may be difficult. Try preparing a more dilute stock solution (e.g., 50 or 100 mg/mL).
-
-
Possible Cause 2: Insufficient agitation.
-
Solution: Ensure thorough mixing by vortexing for an adequate amount of time. If particles remain, use a sonicator bath to aid dissolution.[3]
-
-
Possible Cause 3: Low quality of water.
-
Solution: Use sterile, purified water (e.g., cell culture grade) to avoid impurities that might affect solubility.
-
Issue 2: The prepared stock solution appears cloudy or has precipitates after storage.
-
Possible Cause 1: Solution was not fully dissolved initially.
-
Solution: Before storage, ensure that the solution is completely clear. If necessary, repeat the sonication step.
-
-
Possible Cause 2: Freeze-thaw cycles.
-
Solution: Repeated freezing and thawing can cause the compound to come out of solution. Prepare single-use aliquots to avoid this.
-
-
Possible Cause 3: Contamination.
-
Solution: Cloudiness may indicate microbial growth. Ensure that the solution was prepared using aseptic techniques and was sterile-filtered. Discard any contaminated solutions.
-
Issue 3: Reduced antibiotic activity in the experiment.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Avoid exposing the powder or solution to high temperatures, strong acids, or strong bases, as these can cause degradation. When preparing the solution, do not use excessive heat. If heating is attempted, use only gentle warming (e.g., up to 37°C) for a short period.
-
-
Possible Cause 2: Improper storage.
Visualizations
References
- 1. antecscientific.com [antecscientific.com]
- 2. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. uspbpep.com [uspbpep.com]
Minimizing interference in HPLC analysis of Framycetin sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the High-Performance Liquid Chromatography (HPLC) analysis of Framycetin sulfate.
Frequently Asked Questions (FAQs)
1. Why is the HPLC analysis of this compound challenging?
This compound, an aminoglycoside antibiotic, presents analytical challenges primarily due to its lack of a significant UV-absorbing chromophore, making direct UV detection difficult. Furthermore, its highly polar and basic nature can lead to poor retention on traditional reversed-phase columns and result in asymmetrical peak shapes (tailing). The presence of the sulfate counter-ion and multiple structurally similar components in the technical grade material can also complicate separation and quantification.
2. What are the common detection methods for this compound in HPLC?
Due to the absence of a chromophore, direct UV detection is not practical. Common detection strategies include:
-
Pre-column or Post-column Derivatization with UV or Fluorescence Detection: This involves reacting Framycetin with a derivatizing agent to attach a chromophore or fluorophore. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB), allowing for UV detection around 365 nm.[1][2]
-
Evaporative Light Scattering Detection (ELSD): This universal detection method is suitable for non-volatile analytes like this compound and avoids the need for derivatization.[3][4]
-
Pulsed Amperometric Detection (PAD): This sensitive and specific detection method is well-suited for aminoglycosides.
-
Mass Spectrometry (MS): LC-MS offers high selectivity and sensitivity and can provide structural information.
3. What are the typical sources of interference in this compound analysis?
Interference can arise from several sources:
-
Matrix Components: Excipients from pharmaceutical formulations such as creams, ointments, or eye drops (e.g., polymers, preservatives, emulsifiers) can co-elute with the analyte.
-
Sulfate Counter-ion: In methods using universal detectors like ELSD, the sulfate ion can produce a large, early-eluting peak that may interfere with the main components of Framycetin.[1]
-
Related Substances and Degradation Products: The Framycetin complex itself contains multiple components, and degradation can lead to additional peaks.
-
Silanol Interactions: Residual silanol groups on silica-based HPLC columns can interact with the basic amine groups of Framycetin, leading to peak tailing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Broadening and Tailing)
Question: My this compound peak is broad and shows significant tailing. What are the possible causes and solutions?
Answer:
Peak tailing is a common issue for basic compounds like this compound. The primary causes are secondary interactions with the stationary phase and issues with the mobile phase.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use an end-capped C18 column or a column specifically designed for basic compounds. Consider using a polymer-based or hybrid stationary phase. |
| Inappropriate Mobile Phase pH | For reversed-phase chromatography, lowering the mobile phase pH (e.g., to pH 2.5-3.0) can protonate the silanol groups and reduce interactions. Conversely, a high pH mobile phase (e.g., pH > 11) can suppress the ionization of the amine groups on Framycetin, also leading to improved peak shape.[5] |
| Insufficient Ion-Pairing | Introduce an ion-pairing reagent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) into the mobile phase. The ion-pairing agent masks the polarity of the analyte and improves retention and peak shape. |
| Column Overload | Reduce the concentration of the sample or the injection volume. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Issue 2: Co-elution with Excipients or Sulfate Peak
Question: I am observing interfering peaks that co-elute with my Framycetin peak. How can I resolve this?
Answer:
Co-elution is a significant source of interference, especially when analyzing complex formulations.
| Potential Cause | Recommended Solution |
| Interference from Sulfate Peak (ELSD) | Utilize a solid-phase extraction (SPE) step with an anion exchange cartridge to remove the sulfate ions before injection.[1] |
| Interference from Excipients | Optimize the mobile phase composition. A gradient elution may be necessary to separate Framycetin from less retained or more retained excipients. Adjusting the pH or the concentration of the organic modifier can alter the selectivity. |
| Inadequate Sample Preparation | Employ a more rigorous sample preparation method. For creams and ointments, a multi-step extraction and clean-up procedure may be required. (See Experimental Protocols section). |
| Insufficient Column Efficiency | Use a column with a smaller particle size (e.g., 3 µm) or a longer column to increase the number of theoretical plates and improve resolution. |
Quantitative Data Summary
The following tables summarize typical performance parameters for different HPLC methods used in the analysis of this compound.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1: Pre-column Derivatization with DNFB and UV Detection | Method 2: Ion-Pair Chromatography with ELSD |
| Column | C18, 5 µm, 4.6 x 150 mm | Polaris C18, 3 µm, 4.6 x 150 mm[3] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (59:40:1, v/v/v)[2] | 170 mM Trifluoroacetic acid (TFA) in water[3] |
| Detection | UV at 365 nm[2] | ELSD (Drift tube: 60°C, Gas pressure: 3.2 bar)[1] |
| Linearity (Correlation Coefficient) | ≥ 0.99[2] | Not specified |
| Precision (%RSD) | ≤ 1.5%[2] | Not specified |
| Accuracy (% Recovery) | 97.5 – 102.5%[2] | Not specified |
Experimental Protocols
Protocol 1: HPLC with Pre-column Derivatization and UV Detection
This protocol is adapted from a validated method for the determination of this compound in eye and ear drops.[2]
1. Standard and Sample Preparation:
- Prepare a standard solution of this compound in water.
- Dilute the pharmaceutical formulation (e.g., eye drops) with water to the appropriate concentration.
2. Derivatization Procedure:
- To an aliquot of the standard or sample solution, add a solution of 2,4-dinitrofluorobenzene (DNFB) in a suitable organic solvent (e.g., methanol).
- Add a buffer to maintain an alkaline pH (e.g., borate buffer pH 9.0).
- Heat the mixture in a water bath at approximately 60°C for 50 minutes.
- Cool the solution and dilute with the mobile phase before injection.
3. HPLC Conditions:
- Column: C18, 5 µm, 4.6 x 150 mm (e.g., Shim-pack VP-ODS)[2]
- Mobile Phase: Acetonitrile:Water:Acetic Acid (59:40:1, v/v/v)[2]
- Flow Rate: 1.0 mL/min
- Detection: UV at 365 nm[2]
- Injection Volume: 20 µL
Protocol 2: HPLC with Evaporative Light Scattering Detection (ELSD)
This protocol is based on a method for the analysis of this compound without derivatization.[3]
1. Standard and Sample Preparation:
- Prepare a standard solution of this compound in water.
- For formulations containing high concentrations of sulfate, pass the sample solution through an anion exchange SPE cartridge to remove the sulfate ions.[1]
- Dilute the sample or the eluate from the SPE cartridge with the mobile phase.
2. HPLC Conditions:
- Column: Polaris C18, 3 µm, 4.6 x 150 mm[3]
- Mobile Phase: 170 mM Trifluoroacetic acid (TFA) in water[3]
- Flow Rate: 0.2 mL/min[3]
- Column Temperature: 30°C[1]
- Injection Volume: 20 µL
3. ELSD Conditions:
Diagrams
Caption: Troubleshooting workflow for HPLC analysis of this compound.
Caption: Sample preparation workflow for this compound analysis.
References
- 1. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection [chromaappdb.mn-net.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
Technical Support Center: Framycetin Sulfate in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Framycetin sulfate activity in cell culture experiments.
Troubleshooting Guide
Issue: this compound appears to be inactive or shows reduced efficacy in my cell culture experiments.
This guide will walk you through potential causes related to the inactivation of this compound by components in your culture media and provide steps to identify and resolve the issue.
Question 1: What components in my culture medium could be inactivating this compound?
Answer: Several components commonly found in cell culture media can interfere with the activity of aminoglycoside antibiotics like this compound. The primary culprits are:
-
Divalent Cations (Ca²⁺ and Mg²⁺): High concentrations of these ions are known to inhibit the uptake of aminoglycosides by bacteria, thereby reducing their apparent activity.[1][2][3] Standard culture media like DMEM and RPMI-1640 contain significant levels of calcium and magnesium.
-
pH: The pH of your culture medium can significantly impact the stability and activity of this compound. The antibiotic undergoes degradation under both acidic and basic conditions.[1] The optimal pH for aminoglycoside activity is generally slightly alkaline.
-
Serum Components: While direct inactivation by serum proteins at physiological concentrations of divalent cations is not the primary concern, very high serum concentrations might have some effect on the availability of the antibiotic.[4][5] More importantly, serum contains various components that can influence the overall culture environment.
-
High Salt Concentrations: Hyperosmolarity created by high salt concentrations can also impede the transport of aminoglycosides across the bacterial cell membrane.[1]
Question 2: How can I determine if my culture medium is the cause of this compound inactivation?
Answer: To determine if your culture medium is interfering with this compound, you can perform a bioassay to test the antibiotic's activity in the presence of your specific medium. A detailed protocol is provided in the "Experimental Protocols" section below.
Question 3: I suspect divalent cations are the problem. What can I do?
Answer: If you suspect high levels of Ca²⁺ and Mg²⁺ are inhibiting this compound, you have a few options:
-
Use a medium with lower divalent cation concentrations: If your cell line can tolerate it, consider using a custom formulation or a commercially available medium with reduced levels of calcium and magnesium for the duration of the antibiotic selection or treatment.
-
Temporarily reduce divalent cations: For short-term experiments, you might be able to wash the cells with a balanced salt solution containing low or no divalent cations before and during the antibiotic exposure. However, be mindful of the potential impact on cell health.
-
Increase the concentration of this compound: This should be done cautiously and systematically. A dose-response experiment is recommended to find the new minimal inhibitory concentration (MIC) in your specific medium.
Question 4: My medium's pH is in the standard physiological range (7.2-7.4). Could it still be a problem?
Answer: While the standard physiological pH range is generally acceptable, fluctuations can occur during cell growth, especially in high-density cultures, leading to a more acidic environment due to metabolic byproducts. This acidic shift can contribute to the degradation of this compound over time. Ensure your medium is well-buffered and monitor the pH of your cultures, especially during prolonged experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound inactivation by divalent cations?
A1: Divalent cations like Ca²⁺ and Mg²⁺ are thought to interfere with the initial electrostatic interaction between the positively charged aminoglycoside molecules and the negatively charged components of the bacterial cell surface. This interaction is a crucial first step for the subsequent energy-dependent transport of the antibiotic into the bacterial cell. By competing for these binding sites, divalent cations effectively reduce the amount of this compound that can enter the bacterium and reach its ribosomal target.[1]
Q2: Does serum in the culture medium bind to and inactivate this compound?
A2: Studies have shown that the binding of aminoglycosides to serum proteins, such as albumin, is significant primarily in the absence of divalent cations.[2][5] Since cell culture media are supplemented with calcium and magnesium, extensive protein binding and direct inactivation of this compound by serum is less likely to be a major issue under normal culture conditions. However, serum can influence the overall ionic strength and composition of the medium, which may indirectly affect antibiotic activity.
Q3: Can this compound bind to the plastic of my culture vessels?
A3: While there is evidence of some antibiotics, like penicillin, binding to tissue culture plastic, specific studies on the extensive binding of this compound to polystyrene surfaces are not widely reported. However, it remains a theoretical possibility that could contribute to a minor reduction in the effective concentration of the antibiotic in the medium.
Q4: How stable is this compound in a prepared culture medium at 37°C?
A4: The stability of this compound in solution is dependent on factors like pH and temperature. At a physiological pH (around 7.4) and 37°C, it is relatively stable for the duration of typical cell culture experiments. However, prolonged incubation, especially with significant pH shifts, can lead to gradual degradation. It is always recommended to use freshly prepared antibiotic solutions or to aliquot and freeze stock solutions to minimize degradation.
Data Presentation
Table 1: Illustrative Effect of Divalent Cations on the Minimum Inhibitory Concentration (MIC) of this compound against E. coli
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of divalent cations on this compound activity. Actual values may vary depending on the specific bacterial strain, culture medium, and experimental conditions.
| Culture Medium | Ca²⁺ Conc. (mM) | Mg²⁺ Conc. (mM) | Illustrative MIC (µg/mL) |
| Minimal Salts Medium | 0.1 | 0.1 | 5 |
| Standard DMEM | 1.8 | 0.8 | 25 |
| DMEM with 2x Divalent Cations | 3.6 | 1.6 | 100 |
Table 2: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 37°C over 24 hours
Disclaimer: This table provides an illustrative example of the potential degradation of this compound at different pH values. The actual degradation rate will depend on the specific buffer system and other components in the solution.
| pH | Illustrative % Degradation |
| 5.0 | 15% |
| 6.0 | 5% |
| 7.4 | < 2% |
| 8.5 | 10% |
Experimental Protocols
Protocol: Determining the Bioactivity of this compound in a Specific Cell Culture Medium
This protocol outlines a method to assess whether your cell culture medium is inhibiting the antibacterial activity of this compound using a standard bacterial strain like E. coli.
Materials:
-
This compound powder
-
Your specific cell culture medium (test medium)
-
Control medium (e.g., Mueller-Hinton Broth or a minimal salts medium with low divalent cations)
-
E. coli strain (e.g., ATCC 25922)
-
Sterile culture tubes or a 96-well plate
-
Incubator at 37°C
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile water or PBS for dilutions
Procedure:
-
Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 10 mg/mL) in sterile water.
-
Prepare Bacterial Inoculum: Grow an overnight culture of E. coli in the control medium. Dilute the overnight culture to achieve a starting optical density (OD₆₀₀) of approximately 0.05.
-
Set up Dilution Series:
-
In a sterile 96-well plate or series of culture tubes, prepare a two-fold serial dilution of this compound in both the test medium and the control medium . The concentration range should bracket the expected MIC (e.g., from 200 µg/mL down to 0.1 µg/mL).
-
Include a "no antibiotic" control for both media.
-
-
Inoculate: Add the diluted bacterial inoculum to each well or tube.
-
Incubate: Incubate the plate or tubes at 37°C with shaking for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.
-
Analyze Results: Compare the MIC of this compound in your test medium to the MIC in the control medium. A significantly higher MIC in your test medium indicates that one or more components are inhibiting the antibiotic's activity.
Visualizations
Caption: Factors in culture media that can lead to the inactivation of this compound.
Caption: Workflow for testing the bioactivity of this compound in a specific culture medium.
References
- 1. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of divalent cations on binding of aminoglycoside antibiotics to human serum proteins and to bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of aminoglycoside antibiotics to human serum proteins. III. Effect of experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bulk Drug Analysis of Framycetin Sulfate and Neomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the bulk drug analysis of Framycetin sulfate and Neomycin sulfate. Both are aminoglycoside antibiotics widely used in topical and other pharmaceutical preparations. A thorough understanding of their analytical characterization is crucial for quality control, stability testing, and formulation development.
Framycetin is, in fact, Neomycin B, which is the main and most active component of the Neomycin complex.[1][2][3] Neomycin sulfate is a mixture of the sulfates of substances produced by Streptomyces fradiae, primarily containing Neomycin B but also Neomycin C and other related substances.[1][2][3] This compositional difference is a key consideration in their analysis.
Executive Summary of Analytical Techniques
The analysis of Framycetin and Neomycin sulfates presents a challenge due to their lack of a significant UV-absorbing chromophore.[4][5] Consequently, alternative detection methods are often employed. High-Performance Liquid Chromatography (HPLC) with universal detectors like Evaporative Light Scattering Detector (ELSD) and Pulsed Amperometric Detector (PAD) are powerful techniques for the analysis of both compounds.[1][2][3][4][6] High-Performance Thin-Layer Chromatography (HPTLC) and spectrophotometry have also been utilized, particularly for this compound.
This guide will delve into a comparison of these methods, presenting available experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of Framycetin and Neomycin sulfates. The choice of detector is critical for these compounds.
HPLC with Evaporative Light Scattering Detection (ELSD)
A validated HPLC-ELSD method has been reported for the simultaneous determination of this compound and Neomycin sulfate.[4][5] This method avoids the need for derivatization.[4][5]
Table 1: Comparison of HPLC-ELSD Method Validation Parameters
| Validation Parameter | This compound | Neomycin Sulfate |
| Linearity Range | Data not explicitly stated | 100–500 µg/mL[7] |
| Correlation Coefficient (r²) | Data not explicitly stated | 0.99955[7] |
| Accuracy (% Recovery) | Data not explicitly stated | 99.150% - 104.773%[7] |
| Precision (% RSD) | Data not explicitly stated | < 2%[8] |
| Limit of Detection (LOD) | Impurities detectable down to 0.20% (m/m)[5] | Data not explicitly stated |
| Limit of Quantitation (LOQ) | Data not explicitly stated | Data not explicitly stated |
HPLC with Pulsed Amperometric Detection (LC-PAD)
The European Pharmacopoeia outlines an LC-PAD method for the analysis of both Neomycin and Framycetin sulfates, particularly for impurity profiling.[1][2][3] This method involves post-column addition of a strong base to enable detection.[1][2][3]
Table 2: System Suitability Criteria for LC-PAD Method (European Pharmacopoeia)
| Parameter | Requirement |
| Resolution | Resolution between Neomycin C and Neomycin B should be at least 2.0.[9] |
| Signal-to-Noise Ratio | S/N ratio for the principal peak (Neomycin B) should be at least 10.[9] |
| Repeatability (% RSD) | For retention time, peak area, and height, RSDs are generally low, indicating good precision.[1] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative for the analysis of these aminoglycosides.
HPTLC analysis of this compound
A stability-indicating HPTLC method has been developed and validated for the estimation of this compound in bulk drug form.
Table 3: Validation Parameters for HPTLC Analysis of this compound
| Validation Parameter | Result |
| Linearity Range | 100–1900 ng/spot |
| Correlation Coefficient (r²) | 0.998 |
| Accuracy (% Recovery) | 89.79% - 98.12% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Data not explicitly stated |
| Limit of Quantitation (LOQ) | Data not explicitly stated |
HPTLC analysis of Neomycin Sulfate
A validated HPTLC method for the simultaneous estimation of Betamethasone Valerate and Neomycin sulfate in a pharmaceutical dosage form has been reported.[10]
Table 4: Validation Parameters for HPTLC Analysis of Neomycin Sulfate
| Validation Parameter | Result |
| Linearity Range | 1000–30000 ng/spot[10] |
| Correlation Coefficient (r²) | 0.991[10] |
| Accuracy (% Recovery) | 97.19% - 100%[10] |
| Precision (% RSD) | Data not explicitly stated |
| Limit of Detection (LOD) | Data not explicitly stated |
| Limit of Quantitation (LOQ) | Data not explicitly stated |
Note: The mobile phases and detection methods for the two HPTLC methods are different, so a direct comparison of performance based on this data should be made with caution.
Spectrophotometry
A spectrophotometric method has been developed for the quantitative determination of this compound in a medicinal product.[11] This method relies on a color-forming reaction.[11]
Table 5: Validation of a Spectrophotometric Method for this compound
| Validation Parameter | Details |
| Specificity | Confirmed by comparing spectra of the active ingredient and the pharmaceutical product.[11] |
| Linearity | Assessed over a concentration range of 80-120% of the analyte concentration.[11] |
| Accuracy (% Recovery) | Within acceptable limits. |
| Precision (% RSD) | Within acceptable limits for repeatability and intermediate precision. |
Experimental Protocols
HPLC-ELSD Method for Simultaneous Analysis
This protocol is based on the method described by Clarot et al. (2005).[4]
-
Chromatographic System:
-
ELSD Conditions:
-
Drift Tube Temperature: 60 °C
-
Nebulizer Gas Pressure: 3.2 bar
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the bulk drug in water to a concentration of 2.0 mg/mL.[12]
-
To remove sulfate ions which can interfere with the analysis, pass the sample solution through a strong anion exchange solid-phase extraction (SPE) cartridge.[12]
-
Dilute the eluate with the mobile phase to the desired concentration for injection.
-
LC-PAD Method (Based on European Pharmacopoeia)
This protocol is a general representation based on the European Pharmacopoeia monographs for Neomycin and Framycetin sulfates.[1][2][3]
-
Chromatographic System:
-
Post-Column Derivatization:
-
Add a 0.5 M sodium hydroxide solution post-column using a second pump and a mixing tee.[3]
-
-
Detector:
-
Pulsed Amperometric Detector with a gold working electrode.[1]
-
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of the bulk drug in the mobile phase to achieve a specified concentration (e.g., 0.5 mg/mL).[1]
-
HPTLC Method for this compound
This protocol is based on the stability-indicating method described by Bansode et al. (2016).
-
Stationary Phase: Precoated silica gel 60 F254 aluminum plates (250 µm thickness).
-
Mobile Phase: Acetonitrile: Methanol: Water (7.5: 0.5: 2, v/v/v).
-
Sample Application: Apply samples as bands using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 258 nm.[1]
Visualizations
Caption: General analytical workflow for Framycetin and Neomycin sulfate.
Caption: Workflow for stability-indicating method development.
References
- 1. clinichrom.com [clinichrom.com]
- 2. antecscientific.com [antecscientific.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Validated spectrophotometric methods for determination of certain aminoglycosides in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. medicopublication.com [medicopublication.com]
- 12. Validation of a method for the determination of aminoglycosides in different matrices and species based on an in-house concept - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Framycetin Sulfate: HPTLC, HPLC, and Spectrophotometric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Thin-Layer Chromatography (HPTLC) with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry—for the quantification of Framycetin sulfate. The information presented herein is compiled from published experimental data to aid in the selection of the most suitable analytical technique for specific research needs.
Quantitative Data Summary
The performance of each analytical method is summarized below based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Validation Parameter | HPTLC Method | HPLC Method | UV-Spectrophotometric Method |
| Linearity Range | 100 - 1900 ng/spot | Not explicitly stated, but linearity assessed | 80 - 120% of analyte concentration |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 | Not explicitly stated |
| Accuracy (% Recovery) | 89.79 - 98.12% | 97.5 - 102.5% | Not explicitly stated |
| Precision (% RSD) | Intraday: < 2%, Interday: < 2% | Variation coefficient: ≤ 1.5% | Not explicitly stated |
| Limit of Detection (LOD) | Provided | Decreased by an order of magnitude | Not explicitly stated |
| Limit of Quantification (LOQ) | Provided | Not explicitly stated | Not explicitly stated |
| Specificity | Able to separate from degradants | Specific | Specific |
Note: "Not explicitly stated" indicates that the specific quantitative value was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
1. HPTLC Method
This method is a stability-indicating assay for the quantification of this compound.[1][2]
-
Stationary Phase: Precoated silica gel aluminum plates 60 F-254 (250 µm thickness). The plates are pre-washed with methanol and activated at 110°C for 5 minutes prior to use.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in the ratio of 7.5:0.5:2 (v/v/v).[1][2]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the substance in 10 ml of water. Working standard solutions are prepared from this stock solution.
-
Application of Bands: The standard and sample solutions are applied as 6 mm wide bands onto the HPTLC plate using a Linomat V applicator.
-
Development: The plate is developed in a twin-trough glass chamber saturated with the mobile phase for 30 minutes at room temperature (28°C ± 2°C) and 60% ± 5% relative humidity. The development distance is 80 mm.
-
Densitometric Analysis: After development, the plate is dried, and densitometric scanning is performed at 258 nm using a TLC Scanner III.
2. HPLC Method
This method allows for the determination of this compound in pharmaceutical preparations.[3][4]
-
Derivatization: As this compound lacks a UV-absorbing chromophore, a derivatization step is necessary.[3][4][5][6] 2,4-dinitrofluorobenzene is used as a derivatizing agent.[3][4]
-
Chromatographic Conditions:
3. UV-Spectrophotometric Method
This method has been developed for the quantitative determination of this compound in a nasal spray formulation.[7][8]
-
Sample Preparation: A working standard solution of this compound (0.5 mg/ml) is prepared.[7] The test solution is prepared from the pharmaceutical product. Blank, standard, and test solutions are placed in a water bath at 70-80°C for 15 minutes, cooled, and diluted to the final volume with water.[7]
-
Analysis: The absorbance of the solutions is measured at 564 nm using a UV spectrophotometer.[7] The specificity of the method is confirmed by comparing the absorption spectra of the standard and test solutions.[7]
Methodology Visualization
The following diagram illustrates the workflow for the validation of the HPTLC method for this compound quantification, as per ICH guidelines.[9][10][11]
Caption: Workflow for HPTLC Method Validation.
Alternative Methods
Besides the chromatographic and spectrophotometric methods detailed above, a Microbiological Assay is also a recognized method for determining the potency of this compound.[12][13][14][15] This bioassay is based on the principle of measuring the inhibition of microbial growth (e.g., Bacillus subtilis or Bacillus pumilus) by the antibiotic.[12][13][14][15] The size of the inhibition zone is proportional to the concentration of the antibiotic. While this method directly measures the biological activity, it can be more time-consuming and variable than chemical methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
The HPTLC method offers a reliable and stability-indicating option, capable of separating the active ingredient from its degradation products, which is crucial for stability studies.[1][2]
-
The HPLC method , particularly with ELSD, provides a rapid and simple alternative that avoids the need for derivatization, which can be a complex step.[5][6] When coupled with UV detection, derivatization is necessary.[3][4]
-
The UV-Spectrophotometric method is a simpler and more accessible technique, suitable for routine quality control of finished products where specificity is not compromised by excipients.[7][8]
Researchers and drug development professionals should consider factors such as the purpose of the analysis (e.g., stability testing, routine QC), available instrumentation, and the need for specificity when selecting the most appropriate method for their application.
References
- 1. Stability indicating thin-layer chromatographic determination of framycetin sulphate as bulk drug: Application to forced degradation study | Semantic Scholar [semanticscholar.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Validation of the this compound determination technique by HPLC in a Framidex medicinal preparation | Gapparov | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of neomycin sulfate and this compound by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicopublication.com [medicopublication.com]
- 8. medicopublication.com [medicopublication.com]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Ich guidelines for validation final | PPTX [slideshare.net]
- 12. Antibiotic Assay Medium E [himedialabs.com]
- 13. Antibiotic Assay Medium E [himedialabs.com]
- 14. micromasterlab.com [micromasterlab.com]
- 15. tmmedia.in [tmmedia.in]
Comparative Efficacy of Framycetin vs. Gentamicin in Cell Culture: A Researcher's Guide
For researchers, scientists, and drug development professionals, selecting the appropriate antibiotic to prevent contamination in cell culture is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used aminoglycoside antibiotics, Framycetin and Gentamicin, focusing on their efficacy against common contaminants and their potential cytotoxicity to mammalian cells. The information presented is supported by available experimental data and includes detailed protocols for comparative analysis.
Executive Summary
Both Framycetin (also known as Neomycin B) and Gentamicin are potent, broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] They are effective against a range of Gram-positive and Gram-negative bacteria, making them suitable for use as preventative agents in cell culture. However, their efficacy against specific contaminants and their cytotoxic profiles can differ. While Gentamicin is more extensively documented in cell culture applications, Framycetin presents a viable alternative. The choice between these two antibiotics should be guided by the specific cell line used, the potential contaminants of concern, and the desired balance between antimicrobial activity and the preservation of cellular function.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Framycetin and Gentamicin share a common mechanism of action characteristic of aminoglycoside antibiotics. They primarily target the bacterial 70S ribosome, specifically binding to the 30S ribosomal subunit.[1][3] This binding event interferes with the initiation complex of peptide formation and causes misreading of the mRNA codon.[1][4] The incorporation of incorrect amino acids leads to the synthesis of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[1]
Figure 1. Mechanism of bacterial protein synthesis inhibition by aminoglycosides.
Comparative Antimicrobial Efficacy
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The following table summarizes available MIC data for Framycetin and Gentamicin against common cell culture contaminants. It is important to note that these values can vary depending on the bacterial strain and the specific testing methodology used.
| Bacterium | Antibiotic | Reported MIC Range (µg/mL) | References |
| Staphylococcus aureus | Framycetin | Not specified in searches | [5][6][7] |
| Gentamicin | 0.12 - 4 | [8][9][10][11] | |
| Escherichia coli | Framycetin | Not specified in searches | [5][7] |
| Gentamicin | 0.25 - 4 | [10] | |
| Pseudomonas aeruginosa | Framycetin | ≤62.5 | [5][6][7][12] |
| Gentamicin | 0.5 - 32 | [8][9][11] |
Comparative Cytotoxicity in Mammalian Cells
A critical consideration for the use of antibiotics in cell culture is their potential toxicity to the host cells. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces a biological activity (such as cell viability) by 50%.
| Cell Line | Antibiotic | Reported IC50 (µg/mL) | References |
| Vero (African green monkey kidney) | Gentamicin | >2000 | [13] |
| HEK293T (Human embryonic kidney) | Gentamicin | Not specified in searches | [14] |
| HK-2 (Human kidney) | Gentamicin | Not specified in searches | [14] |
| Various Cancer Cell Lines (e.g., HeLa) | Gentamicin | Not specified in searches | [15][16][17] |
| BHK-21 (Syrian golden hamster kidney) | Neomycin (Framycetin is Neomycin B) | >7500 | [18] |
| FEA (Feline embryonic fibroblast) | Neomycin (Framycetin is Neomycin B) | ~3000 | [18] |
| Vero (African green monkey kidney) | Neomycin (Framycetin is Neomycin B) | >20000 | [18] |
The data suggests that both antibiotics generally exhibit low cytotoxicity at typical working concentrations used in cell culture (usually 10-50 µg/mL). However, sensitivity can be cell-line dependent.
The cytotoxic effects of aminoglycosides in mammalian cells are complex and can be triggered by several mechanisms, including the induction of apoptosis through caspase and Bcl-2 signaling pathways, and modulation of the PI3K-Akt cell survival pathway.[19][20][21]
Figure 2. Aminoglycoside-induced cytotoxicity pathways in mammalian cells.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 3. Workflow for Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Framycetin and Gentamicin stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of each antibiotic in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Framycetin and Gentamicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of Framycetin or Gentamicin. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the antibiotic concentration and fitting the data to a dose-response curve.
Conclusion and Recommendations
Both Framycetin and Gentamicin are effective antibiotics for controlling bacterial contamination in cell culture. Gentamicin is more widely characterized in this application, with more readily available data on its efficacy and cytotoxicity. However, Framycetin demonstrates a comparable mechanism of action and a broad spectrum of activity.
Recommendations for Researchers:
-
Consult the Literature: Before selecting an antibiotic, review existing literature for studies using your specific cell line to see which antibiotics have been used successfully and at what concentrations.
-
Empirical Testing: It is highly recommended to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of either antibiotic for your specific cell line.
-
Consider the Contaminant: If you are dealing with a known contaminant, choose the antibiotic with the lower MIC value for that organism.
-
Aseptic Technique is Paramount: The use of antibiotics should not be a substitute for good aseptic technique. They are best used as a final safeguard against contamination.
By carefully considering the factors outlined in this guide and performing appropriate validation experiments, researchers can confidently select the most suitable antibiotic to ensure the integrity and reliability of their cell culture experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Microbial sensitivity spectrum of framycetin. Comparison with the 1972 to 1993 resistance status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mnkjournals.com [mnkjournals.com]
- 7. Studies on the present state of resistance to framycetin among strains of staphylococci, enterobacteriaceae and pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory evaluation of topically used antibiotics: framycetin MIC and extinction time data for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Extracellular gentamicin reduces the activity of connexin hemichannels and interferes with purinergic Ca2+ signaling in HeLa cells [frontiersin.org]
- 16. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Framycetin Sulfate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated spectrophotometric method for the analysis of Framycetin sulfate with alternative chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The performance of each method is evaluated based on key validation parameters to assist researchers in selecting the most suitable technique for their analytical needs.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance data for the spectrophotometric, HPLC, and HPTLC methods for the analysis of this compound. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Validation Parameter | Spectrophotometric Method | HPLC-UV Method | HPTLC Method |
| Linearity Range | 80-120% of 0.5 mg/mL | Not explicitly stated | 100 - 1900 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | Not explicitly stated in % | 97.5 - 102.5% (average value) | 89.79 - 98.12% |
| Precision (%RSD) | Not explicitly stated | ≤ 1.5% (variation coefficient) | < 1.8% (intra- and inter-day) |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 100 ng/spot |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 300 ng/spot |
Experimental Protocols
Detailed methodologies for the validated spectrophotometric method and the alternative HPLC and HPTLC methods are provided below.
Validated Spectrophotometric Method
This method is based on the color development of this compound under basic conditions.
Reagents and Preparation:
-
This compound working standard solution (0.5 mg/mL) in water.[1]
-
Test solutions of the drug product prepared to fall within the linear range (80-120% of the standard solution concentration).[1]
-
Blank solution (solvent used for sample preparation).
Procedure:
-
Pipette the working standard solution, test solution, and blank solution into separate flasks.
-
Adjust the pH of the solutions to 9-10 to facilitate staining.[1]
-
Place the flasks in a water bath heated to 70-80°C for 15 minutes.[1]
-
Cool the flasks to room temperature.[1]
-
Bring the solutions to a final volume with water.[1]
-
Measure the optical density of the working standard and test solutions against the blank solution at a wavelength of 564 nm using a spectrophotometer.[1]
Alternative Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method involves derivatization of this compound followed by HPLC separation and UV detection.
Instrumentation and Conditions:
-
Derivatizing Agent: 2,4-dinitrofluorobenzene.
-
Detection Wavelength: 365 nm.
(Further details on the mobile phase, column, and gradient were not available in the provided search results.)
Alternative Method 2: High-Performance Thin-Layer Chromatography (HPTLC)
This stability-indicating method allows for the separation and quantification of this compound from its degradation products.
Instrumentation and Conditions:
-
Stationary Phase: Precoated silica gel aluminum plates 60 F-254.
-
Mobile Phase: Acetonitrile: Methanol: Water (7.5:0.5:2 v/v/v).
-
Detection Wavelength: 258 nm.
Procedure:
-
Apply different concentrations of this compound standard and sample solutions to the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and scan it at 258 nm using a densitometer.
-
Quantify the this compound by correlating the peak areas with the concentration.
Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method for this compound analysis, encompassing the key parameters evaluated in the compared methods.
References
In-Vitro Activity of Framycetin and Ristocetin: A Comparative Guide
This guide provides a detailed comparison of the in-vitro antibacterial activities of Framycetin and Ristocetin. While both are recognized for their antibiotic properties, their clinical applications and documented in-vitro efficacy profiles differ significantly. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial characteristics of these compounds.
Overview and Mechanism of Action
Framycetin is an aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary use is in topical preparations for skin, eye, and ear infections.[3] The bactericidal action of Framycetin stems from its ability to irreversibly bind to the 30S ribosomal subunit of bacteria.[4][5] This binding interferes with protein synthesis by causing the misreading of mRNA, which leads to the production of non-functional proteins and ultimately results in bacterial cell death.[3][5]
Ristocetin , a glycopeptide antibiotic, was formerly used to treat staphylococcal infections.[4] However, its clinical use was discontinued due to its tendency to cause thrombocytopenia and platelet agglutination.[4] Consequently, Ristocetin is now primarily utilized in laboratory diagnostics to assess platelet function, particularly in the diagnosis of von Willebrand disease.[4] Its antibacterial mechanism involves the inhibition of bacterial cell wall synthesis.
Comparative In-Vitro Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Framycetin against Selected Bacteria
| Bacterial Species | Framycetin MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 62.5 (inhibited 88.9% of 90 clinical isolates) | [6] |
| Staphylococcus spp. (bovine mastitis isolates) | ≤2/1 (Susceptible) | [7] |
| Escherichia coli (bovine mastitis isolates) | ≤8/4 (Susceptible) | [7] |
Note: The MIC values for Staphylococcus spp. and E. coli are presented as a ratio for a combination therapy of penicillin and framycetin, with the latter value representing framycetin's contribution.
Studies have confirmed the in-vitro antimicrobial activity of framycetin-impregnated wound dressings against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method.[8][9]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic (e.g., Framycetin) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, often corresponding to a known colony-forming unit (CFU) per milliliter.[10]
-
Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the medium (negative control) are also included.[10]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible bacterial growth.[8][9]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] It is determined as a subsequent step to the MIC test.
Protocol:
-
Subculturing: Following the determination of the MIC, a small aliquot from each well that showed no visible growth is subcultured onto an antibiotic-free solid agar medium.[11]
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a 99.9% or greater reduction in the initial bacterial inoculum.[11]
Visualized Mechanisms and Workflows
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. mnkjournals.com [mnkjournals.com]
- 3. [Microbial sensitivity spectrum of framycetin. Comparison with the 1972 to 1993 resistance status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ristocetin - Wikipedia [en.wikipedia.org]
- 5. [A conjugate of ristomycin A ristosaminylaglycon-polymyxin B: the spectrum of its antimicrobial action and its membranolytic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory evaluation of topically used antibiotics: framycetin MIC and extinction time data for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of bovine mastitis pathogens to a combination of penicillin and framycetin: development of interpretive criteria for testing by broth microdilution and disk diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 10. youtube.com [youtube.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Analytical Methods for Framycetin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published stability-indicating analytical methods for the quantitative determination of Framycetin sulfate, a broad-spectrum aminoglycoside antibiotic. The focus is on High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) as techniques for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. Understanding the stability of a drug substance is a critical aspect of drug development and regulatory submission.
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Forced degradation studies are an integral part of developing and validating SIMs, as they help to identify potential degradation pathways and demonstrate the method's specificity.
This guide summarizes the experimental data from published studies to offer a comparative overview of the performance of different analytical techniques in the stability analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
A validated stability-indicating HPTLC method has been reported for the estimation of this compound. This method demonstrated its capability to separate the parent drug from its degradation products formed under various stress conditions.
Experimental Protocol: HPTLC
Instrumentation:
-
HPTLC system equipped with a sample applicator, TLC scanner, and integrated software for data analysis.
Stationary Phase:
-
Pre-coated silica gel aluminum plates 60 F-254 (250 µm thickness).
Mobile Phase:
-
Acetonitrile: Methanol: Water (7.5:0.5:2, v/v/v).
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in water.
Forced Degradation Studies:
-
Acid Hydrolysis: 5 mL of the stock solution is mixed with 5 mL of 0.1 N HCl and refluxed at 80°C for 2 hours.
-
Base Hydrolysis: 5 mL of the stock solution is mixed with 5 mL of 0.1 N NaOH and refluxed at 80°C for 6 hours.
-
Oxidative Degradation: 5 mL of the stock solution is mixed with 5 mL of 3% v/v hydrogen peroxide and refluxed at 80°C for 4 hours.
-
Thermal Degradation: The drug powder is kept in an oven at a specified high temperature.
-
Photolytic Degradation: The drug solution is exposed to direct sunlight.
Detection:
-
Densitometric scanning at 258 nm.
Data Presentation: HPTLC Forced Degradation Studies
| Stress Condition | Number of Degradation Products | Rf Values of Degradation Products | % Recovery of this compound |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | 2 | 0.02, 0.38 | 96.36 |
| Base Hydrolysis (0.1 N NaOH, 80°C, 6h) | 2 | 0.23, 0.36 | 91.00 |
| Oxidative Degradation (3% H2O2, 80°C, 4h) | 3 | 0.25, 0.60, 0.79 | 87.63 |
| Dry Heat Degradation | 2 | 0.09, 0.60 | Not Reported |
| Photolytic Degradation | 0 | - | No degradation observed |
The Rf value of the intact this compound was reported to be 0.46 ± 0.02.
High-Performance Liquid Chromatography (HPLC)
Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)
This method avoids the need for derivatization, which is often required for aminoglycosides as they lack a significant UV chromophore.
Experimental Protocol: HPLC-ELSD
Instrumentation:
-
HPLC system with an ELSD detector.
Column:
-
Polaris C18 (150 mm x 4.6 mm, 3 µm).
Mobile Phase:
-
170 mM Trifluoroacetic acid (TFA).
Flow Rate:
-
0.2 mL/min.
Validation:
-
The method was validated according to the International Conference on Harmonisation (ICH) guidelines.
Forced Degradation Data:
-
While the study mentions the method is stability-indicating, specific quantitative data on the percentage of degradation or the retention times of degradation products under forced degradation conditions were not provided in the reviewed literature.
Method 2: HPLC with UV Detection (with Pre-column Derivatization)
This method involves a derivatization step to enable UV detection of this compound.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV detector.
Derivatizing Agent:
-
2,4-dinitrofluorobenzene.
Detection Wavelength:
-
365 nm.
Validation:
-
The method was validated for parameters such as linearity, precision, and accuracy. The correlation coefficient was reported to be not less than 0.99.
Forced Degradation Data:
-
Specific details on the forced degradation studies and the separation of degradation products were not available in the reviewed literature, making a direct comparison of its stability-indicating capability with the HPTLC method not possible.
Comparison of Methods
| Feature | HPTLC Method | HPLC-ELSD Method | HPLC-UV (with Derivatization) Method |
| Principle | Planar Chromatography | Liquid Chromatography with universal detector | Liquid Chromatography with UV detection after derivatization |
| Stationary Phase | Silica Gel 60 F-254 | C18 Reversed-Phase | Not specified in detail |
| Mobile Phase | Acetonitrile:Methanol:Water | 170 mM Trifluoroacetic Acid | Not specified in detail |
| Detection | Densitometry at 258 nm | Evaporative Light Scattering | UV at 365 nm |
| Derivatization | Not required | Not required | Required (2,4-dinitrofluorobenzene) |
| Forced Degradation Data | Detailed data available | Not available in detail | Not available in detail |
| Advantages | Simple, cost-effective, high throughput | No derivatization needed, universal detection | Utilizes common UV detectors |
| Limitations | Lower resolution than HPLC | ELSD can be non-linear | Derivatization adds complexity and potential for error |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the stability-indicating analysis of this compound.
Caption: General workflow for stability-indicating analysis.
Caption: Comparison of HPTLC and HPLC experimental workflows.
Conclusion
Based on the available literature, the HPTLC method provides a well-documented and validated stability-indicating assay for this compound, with clear evidence of its ability to separate the drug from its degradation products under various stress conditions. While HPLC methods have been developed for the quantification of this compound, a comprehensive, publicly available dataset from forced degradation studies that would allow for a direct comparison of their stability-indicating power is currently lacking.
For researchers and drug development professionals, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the need for either a high-throughput screening method (where HPTLC excels) or a potentially higher resolution separation (a characteristic of HPLC). Further studies detailing the forced degradation of this compound using HPLC would be invaluable for a more complete comparative assessment.
Safety Operating Guide
Proper Disposal of Framycetin Sulfate: A Guide for Laboratory Professionals
The proper disposal of framycetin sulfate, an aminoglycoside antibiotic, is a critical component of laboratory safety and environmental responsibility. As with many antibiotics, improper disposal can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health.[1] Adherence to established protocols is essential for researchers, scientists, and drug development professionals handling this compound. This guide provides a procedural framework for the safe disposal of this compound, emphasizing safety precautions and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is harmful if swallowed, in contact with skin, or if inhaled.[2]
| Personal Protective Equipment (PPE) & Safety Measures | Recommendation | Source |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [3][4][5][6] |
| Skin Protection | Impervious clothing and protective gloves (e.g., impermeable rubber). | [2][3][5] |
| Respiratory Protection | Use in a well-ventilated area. An anti-dust mask or suitable respirator may be necessary. | [2][3] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the material is handled or stored. | [2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[2][3][7] The following steps provide a general guideline for laboratory personnel:
-
Waste Identification and Segregation : Treat all this compound waste, including pure compound, contaminated materials (e.g., gloves, wipes), and solutions, as hazardous chemical waste.[1] Do not mix this compound waste with other waste streams unless compatibility has been confirmed to avoid unintended chemical reactions.[8]
-
Containment :
-
Solid Waste : Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste : High-concentration stock solutions are considered hazardous chemical waste and should be collected in an approved, sealed container for chemical waste.[1]
-
Contaminated Labware : Decontaminate surfaces and equipment by scrubbing with alcohol.[2] Dispose of contaminated materials according to institutional protocols.
-
-
Labeling and Storage : Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound). Store the container in a designated, secure, and well-ventilated area away from incompatible materials.[8]
-
Professional Disposal : Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service.[5] Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and the development of antibiotic resistance.[1]
Accidental Release Measures
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[2] Wearing full personal protective equipment, contain the spill to prevent it from entering drains or water courses.[2]
-
For solid spills : Sweep up the material and place it in a suitable, closed container for disposal.[5][6]
-
For liquid spills : Absorb the solution with an inert, non-combustible material (e.g., diatomite, universal binders) and place it in a container for disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. antibiotic.bg [antibiotic.bg]
- 4. Page loading... [wap.guidechem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. abmole.com [abmole.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Framycetin Sulfate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Framycetin sulfate, an aminoglycoside antibiotic. Adherence to these procedures is critical to minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.
| Control Type | Equipment/Practice | Purpose |
| Engineering Controls | Local Exhaust Hood | To minimize inhalation of dust particles.[1] |
| Accessible Safety Shower & Eye Wash Station | For immediate decontamination in case of accidental exposure.[2] | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety goggles or a suitable respirator providing eye protection | To prevent eye contact with this compound powder or solutions.[1] |
| Hand Protection | Protective gloves of impermeable rubber | To avoid direct skin contact.[1] |
| Respiratory Protection | Anti-dust mask (respirator) or local aspiration system | To prevent inhalation of airborne particles.[1] |
| Body Protection | Suitable working clothing to prevent skin contact | To protect the body from accidental spills or contamination.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of dust.[2][3]
-
Avoid the formation of dust and aerosols during handling.[2][4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
-
Wash hands thoroughly with soap after handling.[1]
Storage:
-
Store in closed containers.[1]
-
Keep in a cool, well-ventilated area.[2]
-
The recommended storage temperature is generally not more than 25°C, with some sources recommending 4°C for sealed containers.[1][2]
-
Protect from direct sunlight and sources of ignition.[2]
Emergency Procedures: First Aid and Spill Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately hold the eyelids open and flush with copious amounts of water for at least 10-15 minutes.[1][3][4][5] Promptly seek medical attention from an ophthalmologist or another medical specialist.[1][5] |
| Skin Contact | Remove contaminated clothing and wash all exposed skin areas with soap and plenty of water.[1][3][5] If irritation persists, consult a physician. |
| Inhalation | Move the person to fresh air.[1][3][5] If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[1][3][5] Allow the victim to rinse their mouth with water.[1][3] Seek immediate medical advice.[1] |
Accidental Release Measures: In case of a spill, follow these steps:
-
Wear full personal protective equipment, including respiratory protection, eye protection, gloves, and protective clothing.[1][2][5]
-
Prevent further leakage or spillage if it is safe to do so.[2][5]
-
For powder spills, collect the material using a vacuum cleaner or by carefully sweeping and shoveling to avoid dust formation.[1][4]
-
Place the spilled material into a suitable, closed container for disposal.[1][4]
-
Clean the contaminated area with a wet sponge or cloth to remove any remaining residue.[1]
-
Dispose of all cleanup materials and waste residue in accordance with all applicable laws and regulations.[1]
Disposal Plan
All waste materials contaminated with this compound, including the chemical itself, cleanup materials, and contaminated personal protective equipment, must be disposed of in accordance with local, state, and federal regulations.[1][3][5]
Operational Steps for Disposal:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as hazardous waste, indicating the contents (this compound).
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material.[4] Do not dispose of this compound down the drain or in regular trash.[2][5] Contaminated packaging should be disposed of as unused product.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
